3-((4-Bromophenyl)sulfonyl)azetidine
描述
Structure
2D Structure
属性
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZHTJWBQXCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-((4-Bromophenyl)sulfonyl)azetidine synthesis protocols
An In-depth Technical Guide to the Synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and chemically sound synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. The protocols described herein are based on established and reliable chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with a commercially available, N-protected azetidine precursor. The chosen strategy involves the introduction of the arylthio group at the 3-position of the azetidine ring, followed by oxidation to the desired sulfone and subsequent deprotection.
The logical workflow for this synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-((4-bromophenyl)thio)azetidine via Mitsunobu Reaction
This step involves the conversion of the hydroxyl group of N-Boc-azetidin-3-ol to a thioether via a Mitsunobu reaction with 4-bromothiophenol.[1][2] This reaction typically proceeds with inversion of stereochemistry.
Reaction Scheme:
Caption: Mitsunobu reaction for thioether formation.
Methodology:
-
To a stirred solution of N-Boc-azetidin-3-ol (1.0 equiv.) and 4-bromothiophenol (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3, 1.5 equiv.).
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-((4-bromophenyl)thio)azetidine.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (by NMR and LC-MS) |
| Appearance | White to off-white solid |
Step 2: Oxidation of N-Boc-3-((4-bromophenyl)thio)azetidine to the Sulfone
The synthesized thioether is oxidized to the corresponding sulfone using a potent oxidizing agent such as Oxone®.[3][4]
Reaction Scheme:
Caption: Oxidation of the thioether to the sulfone.
Methodology:
-
Dissolve N-Boc-3-((4-bromophenyl)thio)azetidine (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v, 0.1 M).
-
Add Oxone® (potassium peroxymonosulfate, 2.5 equiv.) portion-wise to the stirred solution at room temperature. The reaction is exothermic, so slow addition is recommended.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the sulfone.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield N-Boc-3-((4-bromophenyl)sulfonyl)azetidine.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% (by NMR and LC-MS) |
| Appearance | White crystalline solid |
Step 3: N-Boc Deprotection to Yield this compound
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.[5][6][7]
Reaction Scheme:
Caption: N-Boc deprotection of the azetidine.
Methodology:
-
Dissolve N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (1.0 equiv.) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 equiv.) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | >90% |
| Purity | >97% (by NMR and LC-MS) |
| Appearance | White to pale yellow solid |
Summary of Quantitative Data
| Step | Product | Starting Material | Reagents | Expected Yield |
| 1 | N-Boc-3-((4-bromophenyl)thio)azetidine | N-Boc-azetidin-3-ol | 4-Bromothiophenol, PPh3, DIAD | 60-80% |
| 2 | N-Boc-3-((4-bromophenyl)sulfonyl)azetidine | N-Boc-3-((4-bromophenyl)thio)azetidine | Oxone® | 85-95% |
| 3 | This compound | N-Boc-3-((4-bromophenyl)sulfonyl)azetidine | TFA | >90% |
Disclaimer: The provided protocols are based on established chemical principles and related literature. Actual yields and reaction times may vary depending on the specific experimental conditions and the purity of the reagents. It is recommended to perform small-scale pilot reactions to optimize the conditions before scaling up. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((4-Bromophenyl)sulfonyl)azetidine is a heterocyclic organic compound featuring a central four-membered azetidine ring. This scaffold is of significant interest in medicinal chemistry due to its unique conformational properties and its role as a versatile building block in the design of novel therapeutic agents. The presence of the 4-bromophenylsulfonyl group imparts specific physicochemical characteristics that can influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, and potential applications in drug discovery.
Chemical and Physical Properties
Azetidines, as a class of compounds, are valued in drug discovery for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[1] The sulfonyl group, in conjunction with the bromophenyl moiety, can modulate the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets.
| Property | Value | Reference |
| CAS Number | 1706448-67-0 | [2][3] |
| Molecular Formula | C₉H₁₀BrNO₂S | [2] |
| Molecular Weight | 276.15 g/mol | [2] |
| Synonyms | 3-[(4-Bromobenzene)sulfonyl]azetidine, 3-(4-bromophenyl)sulfonylazetidine, SB50805 | [2][3] |
Synthesis of Azetidine Scaffolds
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, general methods for the synthesis of N-sulfonylated and 3-substituted azetidines provide a foundational understanding of its probable synthetic routes. The synthesis of azetidine rings often involves intramolecular cyclization reactions.[5][6]
A plausible synthetic approach could involve the reaction of a suitable 3-substituted azetidine precursor with 4-bromobenzenesulfonyl chloride. The synthesis of the azetidine ring itself can be challenging due to ring strain.[7] Common strategies include the cyclization of 1,3-amino alcohols or the ring expansion of aziridines.[7][8]
The following diagram illustrates a generalized synthetic pathway for N-sulfonylated azetidines, which could be adapted for the synthesis of the 3-substituted isomer.
Caption: Generalized reaction scheme for the synthesis of 1-((4-bromophenyl)sulfonyl)azetidine.
Potential Biological Activity and Applications
The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of an azetidine ring can lead to improved pharmacokinetic properties and metabolic stability.[9] Derivatives of azetidine have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[10]
Specifically, N-sulfonylated azetidines and other 3-substituted derivatives have been explored for their potential as:
-
CNS-Targeted Agents: Azetidine-based scaffolds are being developed for CNS-focused libraries of lead-like molecules.[11] The rigid nature of the azetidine ring can be advantageous in designing ligands for specific receptor subtypes in the central nervous system.
-
Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.
-
Antimicrobial Agents: While direct evidence for this compound is lacking, related structures containing the 4-bromophenylsulfonyl moiety have been investigated for their antimicrobial and antioxidant properties.[12] For instance, novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[12]
The bromine atom on the phenyl ring also provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[9]
The following diagram illustrates a hypothetical workflow for the screening of this compound in a drug discovery program.
Caption: A potential workflow for the evaluation of this compound in drug discovery.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. However, researchers can refer to established methodologies for the synthesis of analogous compounds.
General Procedure for N-Sulfonylation of Azetidines:
A general procedure for the N-sulfonylation of an azetidine would involve dissolving the azetidine starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to scavenge the hydrochloric acid byproduct. The sulfonyl chloride (in this case, 4-bromobenzenesulfonyl chloride) is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the reaction exotherm. The reaction is typically stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The workup usually involves washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying, filtration, and concentration under reduced pressure. The final product is then purified using methods such as column chromatography or recrystallization.
General Protocol for In Vitro Antimicrobial Susceptibility Testing:
The antimicrobial activity of a compound like this compound would typically be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC). This involves preparing a series of twofold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism (bacterial or fungal strain) is then added to each well. The plates are incubated under appropriate conditions (temperature, time, and atmosphere). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a chemical entity with significant potential in the field of drug discovery. Its structural features, combining the conformationally constrained azetidine ring with the electronically and sterically influential 4-bromophenylsulfonyl group, make it an attractive candidate for the development of novel therapeutic agents. While specific biological data and detailed synthetic protocols for this exact compound are currently limited in the scientific literature, the foundational knowledge of azetidine chemistry and the biological activities of related compounds provide a strong rationale for its further investigation. Future research focused on the efficient synthesis, comprehensive biological evaluation, and exploration of the structure-activity relationships of this compound and its analogs is warranted to unlock its full therapeutic potential.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1706448-67-0 CAS Manufactory [m.chemicalbook.com]
- 3. 1706448-67-0(3-(4-bromobenzenesulfonyl)azetidine) | Kuujia.com [it.kuujia.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-BROMOPHENYL)AZETIDINE HCL [myskinrecipes.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: 3-[(4-Bromobenzene)sulfonyl]azetidine (CAS Number: 1706448-67-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 3-[(4-Bromobenzene)sulfonyl]azetidine, identified by CAS number 1706448-67-0. This document summarizes its chemical properties, potential synthetic routes, and explores its relevance within the broader context of medicinal chemistry and drug discovery.
Core Chemical Properties
3-[(4-Bromobenzene)sulfonyl]azetidine is a heterocyclic organic compound. Its structure features a four-membered azetidine ring, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties. This core is substituted at the 3-position with a sulfonyl group attached to a 4-bromophenyl ring.
| Property | Value |
| CAS Number | 1706448-67-0 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 292.15 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)sulfonyl]azetidine |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of N-Sulfonylazetidines via Ring Contraction
This protocol is a generalized representation based on established methodologies for similar compounds.
Step 1: Monobromination of N-Sulfonyl-2-pyrrolidinone
-
To a solution of the starting N-sulfonyl-2-pyrrolidinone derivative in a suitable organic solvent (e.g., tetrahydrofuran), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude α-bromo N-sulfonylpyrrolidinone by column chromatography on silica gel.
Step 2: One-Pot Nucleophilic Addition and Ring Contraction
-
Dissolve the purified α-bromo N-sulfonylpyrrolidinone in a suitable solvent (e.g., acetonitrile).
-
Add a base, such as potassium carbonate, to the solution.
-
Introduce a nucleophile (e.g., an alcohol, phenol, or aniline) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate and purify the resulting α-carbonylated N-sulfonylazetidine product by column chromatography.
An In-depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-((4-Bromophenyl)sulfonyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly utilized as bioisosteric replacements for larger saturated heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability. The presence of a bromophenylsulfonyl moiety offers a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a four-membered azetidine ring substituted at the 3-position with a 4-bromophenylsulfonyl group. This substitution pattern is crucial to distinguish it from its isomer, 1-((4-bromophenyl)sulfonyl)azetidine.
Molecular Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1706448-67-0 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| Canonical SMILES | C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br |
| InChI | InChI=1S/C9H10BrNO2S/c10-8-1-3-9(4-2-8)14(12,13)7-5-11-6-7/h1-4,7,11H,5-6H2 |
| InChIKey | Not readily available in searched databases. |
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, data for the closely related N-Boc protected precursor, tert-butyl this compound-1-carboxylate, is available and provides insight into the properties of the core structure.
| Property | Value (for N-Boc protected precursor) |
| CAS Number | 887593-59-1 |
| Molecular Formula | C₁₄H₁₈BrNO₄S |
| Molecular Weight | 376.26 g/mol |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of an N-protected intermediate followed by deprotection. A common strategy employs a tert-butyloxycarbonyl (Boc) protecting group.
Synthetic Pathway Overview
Experimental Protocol: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol is adapted from general procedures for the sulfonylation of secondary alcohols.
-
Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.5-2 equivalents).
-
Addition of Sulfonylating Agent: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Deprotection of tert-Butyl this compound-1-carboxylate
This protocol is based on standard acid-catalyzed Boc-deprotection methods.[1]
-
Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.[1]
-
Acid Addition: Add a solution of a strong acid, such as hydrochloric acid in dioxane (e.g., 3 M solution) or trifluoroacetic acid (TFA), to the mixture.[1]
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the deprotection by TLC or LC-MS.[1]
-
Isolation: Upon completion, concentrate the reaction mixture under vacuum. If an HCl salt is formed, it may precipitate and can be collected by filtration. If TFA was used, the excess acid is typically removed by co-evaporation with a suitable solvent. The resulting salt can be used directly or neutralized with a base to yield the free amine.
Molecular Characterization
A comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure and purity.
Characterization Workflow
Spectroscopic Data
While specific, experimentally-derived spectroscopic data for this compound is not widely available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Azetidine Protons: A multiplet for the CH proton at the 3-position, shifted downfield due to the electron-withdrawing sulfonyl group. Two multiplets for the CH₂ protons at the 2- and 4-positions of the azetidine ring.
-
NH Proton: A broad singlet for the amine proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Four signals in the aromatic region, with the carbon attached to the bromine atom and the carbon attached to the sulfonyl group being distinct.
-
Azetidine Carbons: A signal for the C3 carbon, shifted downfield, and signals for the C2 and C4 carbons.
Infrared (IR) Spectroscopy (Predicted)
-
S=O Stretching: Two strong absorption bands characteristic of a sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
N-H Stretching: A moderate absorption band around 3350-3250 cm⁻¹ for the secondary amine.
-
C-H Stretching: Bands for aromatic and aliphatic C-H bonds.
-
C-Br Stretching: A band in the fingerprint region.
Mass Spectrometry (MS)
-
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks of similar intensity.
Applications in Drug Discovery
Azetidine-containing compounds are of significant interest in medicinal chemistry. The rigid, four-membered ring can impart favorable conformational constraints on a molecule, potentially leading to increased binding affinity for biological targets. The polar nature of the azetidine nitrogen can also improve aqueous solubility.
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The secondary amine of the azetidine ring is a nucleophile that can be readily functionalized, while the bromine atom on the phenyl ring allows for further modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality makes it a versatile scaffold for the construction of compound libraries for high-throughput screening in drug discovery programs. Although specific biological activities for this exact compound are not yet widely reported, its structural motifs are present in molecules targeting a range of therapeutic areas.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be approached through established methods involving the sulfonylation of a protected azetidinol followed by deprotection. Its structural features, particularly the reactive secondary amine and the functionalizable bromophenyl group, make it an attractive scaffold for the development of novel, biologically active compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Spectroscopic and Synthetic Elucidation of 3-((4-Bromophenyl)sulfonyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for the novel azetidine derivative, 3-((4-Bromophenyl)sulfonyl)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogues and established synthetic methodologies to provide a robust resource for researchers in medicinal chemistry and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for similar compounds, including 1-((4-bromophenyl)sulfonyl)azetidine and other 3-substituted azetidine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~7.85 | d | 2H | Ar-H (ortho to SO₂) | ~8.5 |
| ~7.75 | d | 2H | Ar-H (meta to SO₂) | ~8.5 |
| ~4.30 - 4.20 | m | 1H | CH-SO₂ | |
| ~4.10 - 4.00 | m | 2H | Azetidine CH₂ | |
| ~3.90 - 3.80 | m | 2H | Azetidine CH₂ | |
| ~2.5 (variable) | br s | 1H | NH |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | Ar-C (ipso to SO₂) |
| ~132.5 | Ar-CH (meta to SO₂) |
| ~129.0 | Ar-CH (ortho to SO₂) |
| ~128.0 | Ar-C (ipso to Br) |
| ~60.0 | CH-SO₂ |
| ~52.0 | Azetidine CH₂ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| ESI-MS | 275.9/277.9 | Loss of SO₂ (-64), cleavage of the azetidine ring, fragmentation of the bromophenyl group. |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~3080 | Ar C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1340 | Asymmetric SO₂ stretch |
| ~1160 | Symmetric SO₂ stretch |
| ~1080 | C-N stretch |
| ~820 | para-substituted Ar C-H bend |
| ~570 | C-S stretch |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of substituted azetidines.
Synthesis of this compound
Materials:
-
Azetidin-3-ol hydrochloride
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Free-basing of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride (1.0 eq) in water, add a saturated aqueous solution of sodium bicarbonate until the pH reaches ~9-10. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield azetidin-3-ol. Use the crude product immediately in the next step.
-
Sulfonylation: Dissolve the crude azetidin-3-ol (1.0 eq) in anhydrous dichloromethane in an ice bath. Add triethylamine (1.2 eq) dropwise. To this solution, add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1][2] Its unique combination of conformational rigidity and chemical stability, sitting between the highly strained aziridines and the more flexible pyrrolidines, allows for precise control over the spatial orientation of substituents.[3][4] This constrained geometry can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3]
Historically, the synthesis of the strained four-membered ring posed significant challenges, limiting its widespread use.[5] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their potential for modern drug discovery.[4][6] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[5][7]
This guide provides an in-depth analysis of the role of azetidine scaffolds in medicinal chemistry, focusing on their strategic application in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Strategic Value of the Azetidine Ring in Drug Design
The utility of the azetidine scaffold can be attributed to several key features:
-
Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization of pharmacophoric elements into a bioactive conformation can enhance potency and selectivity for the intended target.[3]
-
Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine ring can improve properties such as aqueous solubility and reduce lipophilicity compared to larger, more flexible carbocyclic or heterocyclic analogs. This is particularly advantageous for developing CNS-penetrant drugs, where controlled lipophilicity is crucial.[8]
-
Novel Chemical Space & Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing chemists to explore novel chemical space and optimize interactions with the target protein.[9]
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other common functionalities. For instance, they can replace piperidine or pyrrolidine rings to alter molecular shape and properties, or act as constrained analogs of amines or amides, often leading to improved metabolic stability or target engagement.[9][10][11]
Azetidine-Containing Therapeutics: Case Studies and Quantitative Data
The successful incorporation of the azetidine scaffold is evident in several marketed drugs. The following table summarizes quantitative data for key examples, highlighting their potency and selectivity.
| Drug Name | Therapeutic Area | Molecular Target(s) | Quantitative Data (IC₅₀) |
| Cobimetinib | Oncology | MEK1 | 4.2 nM[4][12][13] |
| MEK2 | (Potent inhibition)[1][2] | ||
| Tofacitinib | Inflammation/Autoimmune | JAK1 | 112 nM[14] |
| JAK2 | 20 nM[14] | ||
| JAK3 | 1 nM[14][15] | ||
| Azelnidipine | Cardiovascular | L-type & T-type Ca²⁺ Channels | Potent Blocker[16][17] |
Signaling Pathways Modulated by Azetidine-Containing Drugs
To visualize the mechanism of action for these drugs, it is crucial to understand the signaling pathways they inhibit.
The RAS/RAF/MEK/ERK Pathway (Target of Cobimetinib)
Cobimetinib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway.[1][2] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[18] In many cancers, mutations in proteins like BRAF or RAS lead to its constitutive activation, driving uncontrolled cell growth.[1][10] Cobimetinib's inhibition of MEK prevents the downstream phosphorylation and activation of ERK, thereby blocking the pro-proliferative signal.[3][5]
References
- 1. Cobimetinib - NCI [dctd.cancer.gov]
- 2. scholarsinmedicine.com [scholarsinmedicine.com]
- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immune-system-research.com [immune-system-research.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Azelnidipine - Wikipedia [en.wikipedia.org]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the synthesis and biological activity of 3-((4-Bromophenyl)sulfonyl)azetidine is not available in the current body of scientific literature. This guide provides a comprehensive review based on established synthetic methodologies for structurally related compounds and the biological profiles of similar molecular scaffolds. The experimental protocols and data presented herein are for analogous compounds and should be considered predictive for the title compound.
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts desirable physicochemical properties, including improved metabolic stability, aqueous solubility, and three-dimensional diversity, making them attractive scaffolds in drug discovery. The incorporation of a sulfonyl group, particularly an arylsulfonyl moiety, can further modulate the biological activity and pharmacokinetic profile of a molecule. The 4-bromophenyl group serves as a versatile handle for further chemical modification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This technical guide provides a proposed synthetic pathway for this compound and reviews the biological activities of structurally related compounds to infer its potential therapeutic applications.
Proposed Synthesis of this compound
A plausible multi-step synthesis for this compound is proposed, commencing from commercially available starting materials. The key steps involve the protection of the azetidine nitrogen, formation of the sulfonate ester, and subsequent deprotection.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
-
Materials: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.
Step 2: Synthesis of tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)azetidine-1-carboxylate
-
Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, 4-Bromobenzenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 1 M HCl, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in pyridine or dichloromethane at 0 °C, 4-bromobenzenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.
Step 3: Synthesis of this compound (Deprotection)
-
Materials: tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)azetidine-1-carboxylate, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).
-
Procedure: The N-Boc protected intermediate (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic acid (5-10 eq) is added, and the solution is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of dichloromethane and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, this compound. Alternatively, a solution of HCl in dioxane can be used for the deprotection.
Biological Activity of Structurally Related Compounds
In the absence of direct biological data for this compound, this section summarizes the reported activities of analogous compounds containing the azetidine ring, the sulfonyl moiety, and the bromophenyl group.
Antimicrobial Activity
Sulfonamides are a well-established class of antibacterial agents. The incorporation of an azetidine ring and a bromophenyl group can modulate this activity.
A study on novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated their potential as antimicrobial agents. The minimal inhibitory concentration (MIC) values were determined against several bacterial strains.
Table 1: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound | S. aureus ATCC 6538 (μg/mL) | E. faecium ATCC 19434 (μg/mL) | E. coli ATCC 25922 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) |
| 6 | 250 | >500 | >500 | >500 |
Data extracted from a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.
The synthesis of these related compounds followed a multi-step pathway starting from the Friedel–Crafts sulfonylation of bromobenzene.
Caption: Synthesis of a biologically active analog.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Antioxidant Activity
The antioxidant potential of the aforementioned N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was also evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity of a Related Compound
| Compound | DPPH Inhibition (%) at 1 mg/mL |
| 6 | 16.75 ± 1.18 |
Data extracted from a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, leading to a color change to pale yellow, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add a solution of DPPH in methanol to various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The available literature on related compounds provides some initial SAR insights that could be relevant for this compound:
-
Sulfonamide Moiety: The presence of a sulfonamide or sulfonate ester is crucial for the observed biological activities in many related series.
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. The bromine atom in the 4-position is a key feature, offering a site for further chemical elaboration to explore SAR.
-
Azetidine Ring: The azetidine scaffold likely contributes to the overall physicochemical properties of the molecule, potentially enhancing its drug-like characteristics.
Future research should focus on the successful synthesis of this compound to enable direct evaluation of its biological properties. Subsequent derivatization, particularly through modification of the bromophenyl group, will be essential to build a comprehensive SAR and optimize for potency and selectivity against various biological targets.
Conclusion
While this compound remains an uncharacterized molecule, this technical guide provides a robust framework for its synthesis and potential biological evaluation. Based on the analysis of structurally related compounds, it is plausible that this molecule may exhibit interesting antimicrobial and antioxidant properties. The proposed synthetic route offers a clear path for its preparation, opening the door for its inclusion in drug discovery screening campaigns and further medicinal chemistry optimization. The detailed protocols for synthesis and biological assays provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this novel azetidine derivative.
Methodological & Application
Application Notes and Protocols: Synthesis of Functionalized Azetidines Using 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the versatile building block, 3-((4-bromophenyl)sulfonyl)azetidine. This compound serves as a valuable scaffold in medicinal chemistry, enabling the introduction of diverse functionalities at both the azetidine nitrogen and the aromatic ring. The protocols outlined below are based on established synthetic transformations and provide a roadmap for the generation of novel azetidine-based compounds for drug discovery and development.
Overview of Synthetic Strategies
This compound is a strategic starting material for the synthesis of a wide array of functionalized azetidines. The key reactive handles of this molecule are the secondary amine of the azetidine ring and the aryl bromide on the sulfonyl group. This allows for a modular approach to derivatization, as depicted in the workflow below.
Caption: General workflow for the functionalization of this compound.
N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring can be readily functionalized through various classic N-alkylation and N-acylation reactions. The choice of reaction conditions will depend on the nature of the electrophile.
N-Alkylation
Reductive amination and direct alkylation with alkyl halides are common methods for the introduction of alkyl groups at the azetidine nitrogen.
Table 1: Representative Conditions for N-Alkylation of Sulfonylated Azetidines
| Entry | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 85-95 |
| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 80-90 |
| 3 | Methyl iodide | Cs₂CO₃ | N,N-Dimethylformamide | Room Temp. | 24 | >90 |
Experimental Protocol: N-Alkylation via Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) is added the desired aldehyde or ketone (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added in one portion.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.
Caption: Workflow for N-alkylation via reductive amination.
C-Functionalization via Cross-Coupling Reactions
The aryl bromide moiety of the 4-bromophenylsulfonyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and a boronic acid or ester.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85-98 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel is added this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1, 0.1 M) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | 12 | 85-98 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel is added this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), a phosphine ligand (e.g., XPhos, 0.1 eq), and a base (e.g., K₃PO₄, 1.5 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent (e.g., toluene, 0.1 M) and the desired amine (1.2 eq) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of the Sulfonyl Group
The (4-bromophenyl)sulfonyl group can be removed under various conditions to yield the free azetidine, which can be a final product or an intermediate for further functionalization.
Table 4: Representative Conditions for Deprotection of Arylsulfonyl Groups
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) |
| 1 | Mg, MeOH | Methanol | Reflux | 2-6 |
| 2 | SmI₂ | THF/HMPA | Room Temp. | 1-4 |
| 3 | HBr/Phenol | Acetic Acid | 70 | 12-24 |
Experimental Protocol: Deprotection using Magnesium in Methanol
-
To a suspension of magnesium turnings (10 eq) in methanol (0.1 M) is added the N-sulfonylated azetidine (1.0 eq).
-
The reaction mixture is heated to reflux and stirred for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in dichloromethane and washed with aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected azetidine. Further purification may be required.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates. All experiments should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
3-((4-Bromophenyl)sulfonyl)azetidine as a building block in organic synthesis
Application Notes & Protocols: 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of this compound as a versatile building block in modern organic synthesis, with a particular focus on its application in drug discovery and development. The unique structural combination of a strained azetidine ring, a reactive bromophenyl group, and a sulfonyl linker makes this compound a valuable scaffold for accessing novel chemical space.
Introduction to this compound
This compound is a bifunctional synthetic building block featuring a reactive aryl bromide handle for cross-coupling reactions and a polar sulfonylazetidine moiety. The azetidine ring is a desirable motif in medicinal chemistry, often conferring improved physicochemical properties such as solubility and metabolic stability to drug candidates. The sulfonyl group can act as a hydrogen bond acceptor and influences the overall polarity and conformational rigidity of the molecule. The presence of the 4-bromophenyl group provides a convenient site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the modular synthesis of diverse libraries of compounds for biological screening.
Synthetic Utility and Key Applications
The primary application of this compound lies in its use as a scaffold for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. The key reactive handle is the bromine atom on the phenyl ring, which readily participates in various cross-coupling reactions.
2.1. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This reaction is central to the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are representative protocols for the synthesis of the building block and its application in a Suzuki-Miyaura coupling reaction, based on established synthetic methodologies for analogous compounds.
Protocol 1: Synthesis of N-Boc-3-((4-bromophenyl)sulfonyl)azetidine
This two-step procedure outlines the synthesis of the N-Boc protected form of the title compound, starting from the commercially available N-Boc-3-azetidinol.
Step 1: Synthesis of N-Boc-3-azetidinol
A common starting material for the synthesis of 3-substituted azetidines is N-Boc-3-azetidinol.[1][2][3]
Step 2: Sulfonylation of N-Boc-3-azetidinol
This step involves the reaction of the hydroxyl group of N-Boc-3-azetidinol with 4-bromobenzenesulfonyl chloride to form the corresponding sulfonate ester.
Materials:
-
N-Boc-3-azetidinol
-
4-Bromobenzenesulfonyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-((4-bromophenyl)sulfonyl)azetidine.
Table 1: Representative Synthesis of N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (Hypothetical Data)
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| N-Boc-3-azetidinol | 4-Bromobenzenesulfonyl chloride, Triethylamine | DCM | 16 hours | 85-95 |
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-3-((4-bromophenyl)sulfonyl)azetidine with a generic arylboronic acid. The N-Boc protecting group can be removed before or after the coupling reaction as needed for subsequent synthetic steps.
Materials:
-
N-Boc-3-((4-bromophenyl)sulfonyl)azetidine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask, add N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Table 2: Representative Suzuki-Miyaura Coupling Reactions (Hypothetical Data)
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 80-90 |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | Toluene/Ethanol/Water | 100 | 75-85 |
| 3-Pyridinylboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane/Water | 95 | 70-80 |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Azetidine-containing molecules have emerged as promising scaffolds for the development of kinase inhibitors.[4] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to readily diversify the aryl substituent on the this compound core via Suzuki coupling allows for the exploration of interactions with the ATP-binding site and surrounding regions of various kinases.
Derivatives of this compound can be envisioned as potential inhibitors of several kinase families, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as MerTK, which is involved in immune evasion in tumors.[4]
-
Non-Receptor Tyrosine Kinases: Such as Janus kinases (JAKs) and Src family kinases, which are key components of cytokine signaling pathways.
-
Serine/Threonine Kinases: Such as RIPK1, which plays a role in inflammation and necroptosis.
The general workflow for utilizing this building block in a kinase inhibitor discovery program is outlined below.
Potential Signaling Pathway Modulation
Compounds derived from this compound could potentially modulate signaling pathways implicated in cancer and inflammation. For instance, azetidine-based compounds have been shown to target the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and angiogenesis.[5][6]
Table 3: Biological Activity of Representative Azetidine-Based Inhibitors (Analogous Systems)
| Compound Class | Target(s) | IC50 (µM) | Cell-Based Activity | Reference |
| Azetidine-based compounds | STAT3 | 0.38 - 0.98 | Inhibition of STAT3 activation in TNBC cells | [5] |
| Azetidine-benzoxazoles | MerTK | Potent | In vivo target engagement | [4] |
| 3,3-Difluoroazetidine derivatives | RIP1 | 0.18 | Inhibition of cellular necroptosis | [7] |
Note: The data in this table is for structurally related azetidine compounds and serves to illustrate the potential of this scaffold class.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and diverse molecular scaffolds. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and modular approach to generate libraries of compounds for drug discovery programs, particularly in the area of kinase inhibition. The favorable physicochemical properties often associated with the azetidine ring, combined with the synthetic accessibility of a wide range of derivatives, make this building block a powerful tool for medicinal chemists. The provided protocols, based on well-established methodologies, offer a solid starting point for the exploration of this promising chemical entity.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-((4-Bromophenyl)sulfonyl)azetidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Its rigid, three-dimensional structure provides a unique vector space for substituent placement, enabling fine-tuning of interactions with biological targets. The incorporation of a sulfonyl group at the 3-position of the azetidine ring, combined with a substituted aryl moiety like 4-bromophenyl, presents a versatile template for designing novel therapeutic agents. The bromine atom, in particular, serves as a useful handle for further chemical modifications through cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.
While specific biological data for 3-((4-Bromophenyl)sulfonyl)azetidine is not extensively available in the public domain, the broader class of 3-arylsulfonylazetidines and related compounds has shown promise in various therapeutic areas. These include applications as enzyme inhibitors and modulators of central nervous system (CNS) targets. This document provides a summary of potential applications and generalized experimental protocols for the evaluation of compounds based on this structural motif.
Potential Therapeutic Applications and Biological Targets
Based on the activities of structurally related compounds, the this compound scaffold may be a promising starting point for the development of inhibitors for various enzymes and receptors.
Monoacylglycerol Lipase (MAGL) Inhibition for Neurological and Inflammatory Disorders
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammatory pain, and anxiety. Azetidine-based compounds have been explored as MAGL inhibitors.
Hypothetical Quantitative Data for a Lead Compound Based on the this compound Scaffold:
| Parameter | Value |
| Target | Human MAGL |
| IC50 | 50 nM |
| Ki | 25 nM |
| Selectivity vs. FAAH | >100-fold |
| Cellular Potency (2-AG hydrolysis) | 150 nM |
GABA Transporter (GAT) Inhibition for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of GATs can prolong the inhibitory effects of GABA and are of interest for the treatment of epilepsy, anxiety, and other neurological disorders. Azetidine derivatives have been investigated as conformationally constrained GABA analogs and have shown inhibitory activity against GATs.
Hypothetical Quantitative Data for a Lead Compound Based on the this compound Scaffold:
| Parameter | Value |
| Target | Human GAT-1 |
| IC50 | 2.5 µM |
| Selectivity vs. GAT-2/3 | >20-fold |
| In vivo Efficacy (Anticonvulsant model) | ED50 = 10 mg/kg |
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria is a major global health threat. Novel scaffolds that can overcome existing resistance mechanisms are urgently needed. The sulfonamide moiety is a well-established pharmacophore in antibacterial agents. Azetidinone derivatives containing sulfonamide structures have been synthesized and evaluated for their antimicrobial properties.
Hypothetical Quantitative Data for a Lead Compound Based on the this compound Scaffold:
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 8 |
| Streptococcus pneumoniae | 4 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >64 |
Experimental Protocols
The following are generalized protocols for the initial screening and characterization of compounds based on the this compound scaffold.
Protocol 1: In Vitro MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAGL.
Materials:
-
Recombinant human MAGL
-
7-amino-4-methylcoumarin-arachidonoyl ester (AMC-arachidonoyl ester) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 178 µL of assay buffer containing recombinant human MAGL to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the AMC-arachidonoyl ester substrate to each well.
-
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: GABA Uptake Inhibition Assay in Synaptosomes
Objective: To determine the IC50 of a test compound for the inhibition of GABA uptake by GAT-1.
Materials:
-
Rat brain synaptosomes
-
[³H]-GABA
-
Krebs-Ringer-HEPES buffer
-
Test compound (dissolved in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate synaptosomes with the test compound or vehicle (DMSO) for 10 minutes at 37°C.
-
Initiate GABA uptake by adding [³H]-GABA.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the non-specific uptake in the presence of a known GAT-1 inhibitor (e.g., tiagabine).
-
Calculate the specific uptake and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Proposed mechanism of action for a MAGL inhibitor.
Caption: General workflow for drug discovery evaluation.
Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the catalytic functionalization of 3-((4-bromophenyl)sulfonyl)azetidine, a key building block in medicinal chemistry. The focus is on robust and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target engagement. The sulfonyl group at the nitrogen atom can serve as a synthetic handle and modulate the physicochemical properties of the molecule. The bromo-functionalized phenyl ring on the sulfonyl group of this compound provides a versatile anchor point for introducing molecular diversity through various catalytic cross-coupling reactions. This document outlines established methods for the functionalization of this key intermediate.
Catalytic Methods Overview
Two of the most powerful and widely used methods for the functionalization of aryl halides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions offer broad substrate scope and functional group tolerance, making them ideal for medicinal chemistry applications.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide of this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or their esters. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a wide range of primary and secondary amines.[1] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Data Presentation: Comparison of Catalytic Methods
While specific data for the functionalization of this compound is not extensively available in the public literature, the following tables provide representative conditions and expected outcomes based on analogous systems, such as the functionalization of other aryl bromides. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 12 | High |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | Moderate-Good |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | Good |
| 3 | Indole | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | Moderate-Good |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-((4'-substituted-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.02 eq) to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Mandatory Visualizations
The following diagrams illustrate the general workflows and decision-making processes for the functionalization of this compound.
References
Application Notes and Protocols: 3-((4-Bromophenyl)sulfonyl)azetidine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability to drug candidates. When functionalized with an N-arylsulfonyl group, the resulting N-sulfonylazetidines become versatile intermediates for the synthesis of a wide array of bioactive molecules. This document provides detailed application notes and protocols for the use of 1-((4-bromophenyl)sulfonyl)azetidin-3-ol, a key intermediate, in the generation of diverse molecular libraries for drug discovery. The 4-bromophenylsulfonyl moiety not only influences the electronic properties of the azetidine ring but also serves as a handle for further chemical modifications, such as cross-coupling reactions.
Synthesis of the Key Intermediate: 1-((4-Bromophenyl)sulfonyl)azetidin-3-ol
The primary precursor for a multitude of bioactive derivatives is 1-((4-bromophenyl)sulfonyl)azetidin-3-ol. Its synthesis is typically achieved through the N-sulfonylation of 3-hydroxyazetidine. A common route involves the use of commercially available 3-hydroxyazetidine hydrochloride, which is first neutralized and then reacted with 4-bromophenylsulfonyl chloride.
Experimental Protocol: Synthesis of 1-((4-Bromophenyl)sulfonyl)azetidin-3-ol
Materials:
-
3-Hydroxyazetidine hydrochloride
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (H2O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Neutralization of 3-Hydroxyazetidine Hydrochloride:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like DCM, add a base such as sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete neutralization. The free 3-hydroxyazetidine will be extracted into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4. Filter and concentrate under reduced pressure to obtain crude 3-hydroxyazetidine. Caution: Free 3-hydroxyazetidine is volatile and should be used immediately in the next step.
-
-
N-Sulfonylation:
-
Dissolve the crude 3-hydroxyazetidine in an anhydrous solvent such as DCM or THF.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenylsulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-((4-bromophenyl)sulfonyl)azetidin-3-ol as a solid.
-
Derivatization of 1-((4-Bromophenyl)sulfonyl)azetidin-3-ol for Bioactive Molecule Synthesis
The hydroxyl group at the 3-position of the azetidine ring is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol 1: O-Alkylation (Williamson Ether Synthesis)
Procedure:
-
To a solution of 1-((4-bromophenyl)sulfonyl)azetidin-3-ol (1.0 eq) in anhydrous DMF or THF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Esterification
Procedure:
-
Dissolve 1-((4-bromophenyl)sulfonyl)azetidin-3-ol (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, and concentrate.
-
Purify the product by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The N-arylsulfonyl azetidine scaffold is present in a variety of compounds with diverse biological activities. While specific data for 3-((4-bromophenyl)sulfonyl)azetidine derivatives are not extensively reported, the broader class of N-arylsulfonyl heterocycles has shown promise in several therapeutic areas.
-
Anticancer Agents: N-arylsulfonylimidazolidinones have demonstrated potent in vitro cytotoxicity against various cancer cell lines, including HCT116, A549, and NCL-H460.[1] The SAR studies of these compounds revealed that the N-arylsulfonyl moiety is crucial for their activity.[1]
-
Antimicrobial Agents: Azetidinone derivatives, which share the four-membered ring structure, have been synthesized and evaluated for their antimicrobial properties.[2][3] The incorporation of a sulfonamide moiety has been a strategy to enhance the antimicrobial and antifungal activities of these compounds.[2]
-
Enzyme Inhibitors: The rigid azetidine core can effectively position substituents to interact with the binding sites of enzymes. For example, derivatives of 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile are key components of Baricitinib, a Janus kinase (JAK) inhibitor.[4]
Quantitative Data of Structurally Related Bioactive Molecules
The following table summarizes the biological activity of some N-arylsulfonyl heterocyclic compounds to provide a reference for the potential potency of derivatives of 1-((4-bromophenyl)sulfonyl)azetidine.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| N-Arylsulfonylimidazolidinones | Cytotoxicity against A549, KATO III, and K562 cell lines | Comparable to Doxorubicin | [5] |
| N-Benzoyl Arylazetidines | Fatty Acid Synthase (FASN) Inhibition | IC50 = 26 nM (for JNJ-54380482) | [6] |
| Azetidinone Derivatives | Antifungal activity against Colletotrichum capsici | Significant activity, comparable to Fluconazole | [2] |
| Sulfonamide Derivatives | Antidiabetic Activity (PPRE Agonist) | Up to 66.35% activity of Pioglitazone | [7] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the generation of a library of bioactive molecules from 3-hydroxyazetidine.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a bioactive azetidine derivative.
References
- 1. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine
Application Note & Protocol: AN-2025-11-01
For research use only.
Introduction
This document provides detailed protocols for the N-arylation of 3-((4-bromophenyl)sulfonyl)azetidine, a key synthetic transformation for the generation of diverse chemical libraries for drug discovery and development. The presence of the azetidine ring, a valuable scaffold in medicinal chemistry, coupled with the ability to introduce various aryl groups, allows for the exploration of structure-activity relationships (SAR). Two primary, well-established catalytic methods are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. Additionally, a microwave-assisted protocol is provided as a rapid and efficient alternative.
The electron-withdrawing nature of the 3-sulfonyl group can decrease the nucleophilicity of the azetidine nitrogen, potentially impacting reaction conditions. The protocols outlined below are optimized to address this challenge and provide reliable methods for the synthesis of N-aryl-3-((4-bromophenyl)sulfonyl)azetidines.
General Reaction Scheme
The N-arylation of this compound with an aryl halide is depicted in the following general scheme:
Caption: General N-arylation of this compound.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] This protocol has been adapted for the N-arylation of azetidines.[3]
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask or sealed vial under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the azetidine.
-
Seal the flask or vial and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Quantitative Data (Representative Examples):
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 18 | 75-85 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
| 2-Bromopyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 65-75 |
Experimental Workflow:
References
Application Notes and Protocols for 3-((4-Bromophenyl)sulfonyl)azetidine Derivatives with Potential Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities. The incorporation of a sulfonyl group, particularly a substituted phenylsulfonyl moiety, can further enhance the biological profile of these molecules. The 4-bromophenyl group offers a site for potential further functionalization and can influence the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial efficacy. This document details the synthetic strategies and antimicrobial evaluation protocols that can be applied to the investigation of 3-((4-Bromophenyl)sulfonyl)azetidine derivatives.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
The following tables summarize the antimicrobial activity of various azetidin-2-one and sulfonyl-containing derivatives against a panel of bacterial and fungal strains. This data provides a benchmark for the expected activity of novel this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenyl Sulfonyl Pyrazoline Azetidin-2-one Derivatives
| Compound ID | R-group | E. coli (µg/mL) | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | S. pyogenes (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) | A. clavatus (µg/mL) |
| 5a | H | 250 | 125 | 250 | 125 | >1000 | 1000 | 1000 |
| 5b | 4-OCH₃ | 200 | 100 | 250 | 100 | >1000 | 1000 | 1000 |
| 5c | 4-CH₃ | 200 | 125 | 200 | 125 | >1000 | 1000 | 1000 |
| 5d | 4-Cl | 125 | 100 | 200 | 100 | >1000 | 1000 | 1000 |
| 5e | 4-Br | 100 | 100 | 200 | 100 | >1000 | 1000 | 1000 |
| 5f | 2,4-diCl | 100 | 100 | 200 | 100 | >1000 | 1000 | 1000 |
| 5g | 2-Cl | 125 | 100 | 200 | 100 | >1000 | 1000 | 1000 |
| 5h | 2-OH | 250 | 125 | 250 | 125 | >1000 | 1000 | 1000 |
| 5i | 4-N(CH₃)₂ | 200 | 100 | 250 | 100 | >1000 | 1000 | 1000 |
| 5j | 3-NO₂ | 125 | 100 | 200 | 100 | >1000 | 1000 | 1000 |
Data adapted from studies on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Phenyl Azetidine-2-one Sulphonyl Derivatives
| Compound ID | R | R' | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| 5d | 4-NO₂ | 4-F | 3.12 | 6.25 | 6.25 | 12.5 |
| 5e | 4-NO₂ | 4-Cl | 3.12 | 3.12 | 6.25 | 6.25 |
| 5f | 4-NO₂ | 4-Br | 3.12 | 6.25 | 6.25 | 6.25 |
| 5h | 4-NO₂ | 2,4-diCl | 3.12 | 3.12 | 3.12 | 6.25 |
| 5i | 4-Cl | H | 6.25 | 6.25 | 12.5 | 12.5 |
| 5j | 4-Cl | 4-F | 3.12 | 6.25 | 6.25 | 6.25 |
| Ampicillin (Standard) | - | - | 6.25 | 6.25 | 12.5 | 25 |
Data indicates that compounds with electron-withdrawing groups exhibit notable antibacterial activity.[3]
Experimental Protocols
Synthesis of Azetidine Derivatives
The synthesis of azetidine derivatives often involves a multi-step process. A general workflow is outlined below.
Caption: General workflow for the synthesis of sulfonyl-azetidine derivatives.
Protocol for the Synthesis of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives (Adapted from related compounds)[1][2]:
-
Chalcone Formation: A mixture of a substituted benzaldehyde (0.01 M) and a substituted acetophenone (0.01 M) in a suitable solvent (e.g., methanol) is heated to obtain a clear solution. A catalytic amount of a base (e.g., NaOH) is added, and the mixture is stirred at room temperature. The resulting solid chalcone is filtered, washed, and recrystallized.
-
Pyrazoline Formation: The synthesized chalcone (0.01 M) is refluxed with hydrazine hydrate (0.015 M) in ethanol for several hours. The mixture is then concentrated and cooled. The resulting pyrazoline derivative is filtered, washed, and recrystallized.
-
Azetidin-2-one Ring Formation: The pyrazoline derivative is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like DMF or dioxane. The reaction mixture is stirred, and the product is isolated by precipitation and recrystallization.
-
Sulfonylation: The azetidin-2-one derivative is reacted with a substituted benzene sulfonyl chloride (e.g., 4-bromophenylsulfonyl chloride) in the presence of pyridine. The final product is isolated and purified.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method Protocol[1][2]:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include positive controls (medium with inoculum, no compound) and negative controls (medium only). A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the exact mechanism of action for this compound derivatives is yet to be elucidated, related compounds are known to interfere with essential cellular processes in microorganisms. The β-lactam ring in azetidin-2-ones, for instance, is a well-known pharmacophore that targets bacterial cell wall synthesis. The sulfonyl group may contribute to the inhibition of other key enzymes.
References
Application Notes and Protocols: Synthesis and Antitumor Evaluation of 3-((4-Bromophenyl)sulfonyl)azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 3-((4-bromophenyl)sulfonyl)azetidine analogs as potential antitumor agents. The protocols herein detail the synthetic route, methods for assessing antitumor activity, and analysis of the mechanism of action.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in several biologically active compounds. The incorporation of a sulfonyl group at the 3-position of the azetidine ring, particularly with a 4-bromophenyl substituent, is hypothesized to enhance interactions with biological targets, potentially leading to potent antitumor activity. This document outlines the synthesis of a series of these analogs and their evaluation against various cancer cell lines, with a focus on their effects on cell viability, apoptosis, and cell cycle progression. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer, is explored as a potential target for these compounds.[1][2][3][4]
Data Presentation
The antitumor activities of the synthesized this compound analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment. Apoptosis and cell cycle distribution were analyzed by flow cytometry following treatment with the most potent analog (AZ-Br-01).
Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs
| Compound ID | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| AZ-Br-01 | H | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| AZ-Br-02 | 4-Fluoro | 0.8 ± 0.1 | 1.9 ± 0.3 | 1.1 ± 0.2 |
| AZ-Br-03 | 4-Chloro | 1.5 ± 0.3 | 3.1 ± 0.5 | 2.2 ± 0.4 |
| AZ-Br-04 | 4-Methyl | 5.2 ± 0.9 | 8.7 ± 1.2 | 6.5 ± 1.0 |
| AZ-Br-05 | 4-Methoxy | 7.8 ± 1.1 | 10.2 ± 1.5 | 8.9 ± 1.3 |
Table 2: Apoptosis Analysis of MCF-7 Cells Treated with AZ-Br-02 (1 µM for 48h)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % Live Cells |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| AZ-Br-02 | 25.8 ± 2.1 | 15.3 ± 1.8 | 58.9 ± 3.5 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with AZ-Br-02 (1 µM for 24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 ± 3.2 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| AZ-Br-02 | 70.5 ± 4.1 | 15.3 ± 1.8 | 14.2 ± 1.7 |
Experimental Protocols
A. Synthesis of this compound Analogs
The synthesis of the target compounds is proposed to proceed via a three-step sequence starting from N-Boc-3-hydroxyazetidine.
Step 1: Mesylation of N-Boc-3-hydroxyazetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-(methylsulfonyloxy)azetidine, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 4-Bromothiophenol
-
To a solution of N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in dimethylformamide (DMF, 0.5 M), add 4-bromothiophenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-((4-bromophenyl)thio)azetidine.
Step 3: Oxidation to the Sulfone
-
Dissolve N-Boc-3-((4-bromophenyl)thio)azetidine (1.0 eq) in a mixture of DCM and methanol (1:1, 0.2 M).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) portion-wise.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-((4-bromophenyl)sulfonyl)azetidine.
Step 4: Boc-Deprotection
-
Dissolve N-Boc-3-((4-bromophenyl)sulfonyl)azetidine (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a small amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with diethyl ether to obtain the desired this compound as a TFA salt.
Step 5: N-Alkylation/Arylation (for analogs with R groups)
-
To a solution of this compound TFA salt (1.0 eq) in DMF (0.5 M), add the corresponding alkyl or aryl halide (1.1 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by preparative HPLC to obtain the desired analog.
B. In Vitro Antitumor Assays
1. Cell Culture
-
Human breast cancer (MCF-7), non-small cell lung cancer (A549), and colorectal carcinoma (HCT116) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. MTT Assay for Cell Viability [5][6][7][8]
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized analogs for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
3. Apoptosis Analysis by Annexin V-FITC/PI Staining [9][10][11][12]
-
Seed MCF-7 cells in 6-well plates and treat with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and resuspend in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
4. Cell Cycle Analysis [13][14][15]
-
Seed MCF-7 cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Synthetic route for this compound analogs.
Caption: Workflow for synthesis and biological evaluation.
Caption: Putative inhibition of the STAT3 signaling pathway.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-((4-Bromophenyl)sulfonyl)azetidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in the synthesis of this compound. What are the common causes and how can I improve the yield?
A1: Low yields in this synthesis can stem from several factors, including incomplete reaction, side product formation, and degradation of the starting material or product. Here are some troubleshooting steps to improve your yield:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the azetidine precursor and 4-bromophenylsulfonyl chloride. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. Overly strong bases can lead to ring-opening of the azetidine, while insufficient base will result in a slow or incomplete reaction. A common side reaction is the dimerization or polymerization of the azetidine starting material.
-
Moisture Control: The reaction should be carried out under anhydrous (dry) conditions. Moisture can hydrolyze the sulfonyl chloride, reducing the amount available for the reaction and forming the corresponding sulfonic acid, which can complicate purification.
-
Order of Addition: Slowly adding the sulfonyl chloride to a solution of the azetidine precursor and base can help to control the reaction temperature and minimize side reactions.
Q2: What are the optimal reaction conditions for the sulfonylation of a 3-substituted azetidine with 4-bromophenylsulfonyl chloride?
A2: The optimal conditions can vary depending on the specific 3-substituted azetidine used (e.g., 3-hydroxyazetidine or a protected 3-aminoazetidine). However, a good starting point is to use a non-nucleophilic organic base in an aprotic solvent.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents that are unlikely to participate in the reaction. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Organic bases that can scavenge the HCl byproduct without promoting ring-opening. |
| Temperature | 0 °C to room temperature | Starting at a lower temperature helps to control the exothermicity of the reaction. |
| Stoichiometry | 1.0 eq. Azetidine, 1.1-1.2 eq. Sulfonyl Chloride, 1.5-2.0 eq. Base | A slight excess of the sulfonyl chloride and base ensures complete consumption of the limiting azetidine starting material. |
Q3: I am observing the formation of multiple side products in my reaction mixture. How can I identify and minimize them?
A3: Common side products in this reaction include the hydrolyzed sulfonyl chloride (4-bromophenylsulfonic acid), bis-sulfonated azetidine (if a di-functionalized azetidine is used), and products resulting from the ring-opening of the azetidine.
-
Identification: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the side products.
-
Minimization:
-
To reduce hydrolysis of the sulfonyl chloride, ensure all glassware is oven-dried and use anhydrous solvents.
-
To avoid bis-sulfonylation with a substrate like 3-hydroxyazetidine, consider protecting the hydroxyl group before sulfonylation of the nitrogen, followed by deprotection.
-
To prevent ring-opening, use a non-nucleophilic base and avoid excessive heating.
-
Q4: What is the best method for purifying the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis. |
Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective method for obtaining highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Hydroxyazetidine Hydrochloride
This two-step protocol involves the protection of the hydroxyl group, followed by N-sulfonylation and deprotection.
Step 1: Protection of 3-Hydroxyazetidine
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected azetidine.
Step 2: N-Sulfonylation and Deprotection
-
Dissolve the protected azetidine (1.0 eq) in DCM and add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and slowly add 4-bromophenylsulfonyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
To the crude product, add a solution of tetra-n-butylammonium fluoride (TBAF, 1.2 eq) in THF.
-
Stir at room temperature for 2 hours to remove the TBDMS protecting group.
-
Quench with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis.
Caption: Factors influencing the yield of the synthesis.
Technical Support Center: Synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. The presence of significant amounts of starting materials (azetidine and 4-bromophenylsulfonyl chloride) indicates an incomplete reaction. | - Ensure the 4-bromophenylsulfonyl chloride is of high purity and reactive. - Increase the reaction time or slightly elevate the temperature (e.g., from room temperature to 40°C). - Use a slight excess (1.1-1.2 equivalents) of 4-bromophenylsulfonyl chloride. |
| Hydrolysis of 4-Bromophenylsulfonyl Chloride | The presence of a water-soluble acidic byproduct, 4-bromobenzenesulfonic acid, can be detected by a drop in the pH of the aqueous phase and confirmed by LC-MS analysis of the crude product. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. - Add the 4-bromophenylsulfonyl chloride slowly to the reaction mixture to control any exothermic reaction that might accelerate hydrolysis. |
| Formation of Bis-azetidine Sulfone Dimer | The presence of a higher molecular weight byproduct, consistent with the mass of two azetidine rings attached to one sulfonyl group, can be identified by LC-MS. | - Ensure accurate stoichiometry; avoid a large excess of the azetidine starting material. - Add the azetidine solution slowly to the solution of 4-bromophenylsulfonyl chloride to maintain a low concentration of the free amine. |
| Inefficient Work-up and Purification | Analyze both the organic and aqueous layers after extraction to check for product loss. Check for product retention on the purification column (e.g., silica gel). | - Optimize the extraction pH to ensure the product is in the organic phase. - Use an appropriate solvent system for chromatography to ensure good separation and elution of the product. |
Problem 2: Impure Product After Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Co-elution of Impurities | Analyze the purified product by high-resolution LC-MS and NMR to identify the structure of the persistent impurity. | - Adjust the polarity of the chromatography solvent system for better separation. - Consider an alternative purification method, such as recrystallization or preparative HPLC. |
| Residual Starting Materials | The presence of characteristic peaks of azetidine or 4-bromophenylsulfonyl chloride in the NMR spectrum of the purified product. | - Improve the washing steps during the work-up to remove unreacted starting materials. - Optimize the chromatography conditions for complete separation. |
| Presence of 4-Bromobenzenesulfonic Acid | An acidic impurity that is often water-soluble. Can be detected by LC-MS. | - Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up to remove the acidic impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most frequently encountered side reaction is the hydrolysis of the highly reactive 4-bromophenylsulfonyl chloride to form 4-bromobenzenesulfonic acid. This occurs if there is residual water in the solvent or reagents, or exposure to atmospheric moisture.
Q2: How can I minimize the formation of the bis-azetidine sulfone dimer?
A2: The formation of the dimeric byproduct can be minimized by controlling the stoichiometry and the rate of addition of the reactants. It is recommended to add the azetidine starting material slowly to the solution of 4-bromophenylsulfonyl chloride. This ensures that the sulfonyl chloride is more likely to react with the primary amine of the intended azetidine rather than the nitrogen of the already formed product.
Q3: Is ring-opening of the azetidine a significant concern under standard sulfonylation conditions?
A3: Under typical Schotten-Baumann conditions, which involve a non-nucleophilic base like triethylamine or diisopropylethylamine at or near room temperature, the ring-opening of the azetidine is generally not a major side reaction. The azetidine ring is relatively stable under these conditions. However, the use of strong nucleophilic bases or elevated temperatures could potentially promote ring-opening.
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is the most common and effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, typically provides good separation of the product from unreacted starting materials and non-polar byproducts. If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification technique.
Q5: The yield of my reaction is consistently low, even after addressing common side reactions. What else could be the issue?
A5: If the yield remains low, consider the quality of your starting materials. The azetidine starting material, especially if it is a salt (e.g., hydrochloride), must be fully neutralized to the free base before the reaction. Incomplete neutralization will result in a lower concentration of the nucleophilic amine, leading to a poor yield. Also, ensure that your 4-bromophenylsulfonyl chloride has not degraded during storage.
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield and purity of this compound. This data is representative and intended to guide optimization efforts.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Major Side Product (%) |
| 1 | Triethylamine (1.5) | Dichloromethane | 0 to 25 | 85 | 96 | 4-Bromobenzenesulfonic acid (2%) |
| 2 | Diisopropylethylamine (1.5) | Acetonitrile | 25 | 82 | 95 | 4-Bromobenzenesulfonic acid (3%) |
| 3 | Potassium Carbonate (2.0) | Dichloromethane/Water | 25 | 75 | 90 | 4-Bromobenzenesulfonic acid (5%), Bis-azetidine sulfone (3%) |
| 4 | Triethylamine (1.5) | Tetrahydrofuran (wet) | 25 | 50 | 70 | 4-Bromobenzenesulfonic acid (25%) |
| 5 | Triethylamine (2.5) | Dichloromethane | 50 | 78 | 88 | Bis-azetidine sulfone (7%) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Azetidine (or its hydrochloride salt)
-
4-Bromophenylsulfonyl chloride
-
Triethylamine (or Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
If starting with azetidine hydrochloride, it must be converted to the free base. To do this, dissolve the salt in a minimal amount of water, add an excess of a strong base like sodium hydroxide, and extract the free azetidine into an organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate and use the resulting solution directly.
-
To a stirred solution of azetidine (1.0 equivalent) in anhydrous dichloromethane at 0°C under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: A logical troubleshooting workflow.
Stability issues of 3-((4-Bromophenyl)sulfonyl)azetidine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-((4-Bromophenyl)sulfonyl)azetidine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is the acid-catalyzed degradation of the azetidine ring. The four-membered azetidine ring is inherently strained and susceptible to ring-opening reactions, a process that can be accelerated in the presence of acid.[1][2]
Q2: How does the sulfonyl group affect the stability of the azetidine ring?
A2: The electron-withdrawing nature of the (4-Bromophenyl)sulfonyl group is expected to decrease the basicity (lower the pKa) of the azetidine nitrogen.[1] This is a stabilizing feature, as it reduces the propensity of the nitrogen to become protonated. Protonation of the azetidine nitrogen is often the initial step in acid-catalyzed degradation.[3] However, despite this electronic stabilization, the inherent ring strain remains a vulnerability.[2][4]
Q3: What is the likely mechanism of degradation under acidic conditions?
A3: The degradation is likely initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This attack leads to the opening of the azetidine ring.[3][5] A plausible degradation pathway is illustrated below.
Q4: Are there other potential degradation pathways besides azetidine ring-opening?
A4: While azetidine ring-opening is the most probable degradation pathway due to ring strain, hydrolysis of the sulfonamide bond is another possibility, although sulfonamides are generally more stable to hydrolysis than the strained azetidine ring.[5][6] Cleavage of the Carbon-Sulfur bond is less likely under these conditions.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in an acidic solution (e.g., during formulation or in a simulated gastric fluid).
| Possible Cause | Suggested Action |
| Low pH Environment | The rate of acid-catalyzed degradation is highly pH-dependent.[3] Lower pH values will accelerate the degradation. Consider if the pH of your medium can be adjusted to a less acidic value while still being compatible with your experimental goals. |
| Elevated Temperature | Higher temperatures can increase the rate of chemical degradation.[7] If possible, conduct your experiments at a lower temperature to minimize degradation. |
| Presence of Nucleophiles | The presence of strong nucleophiles in the acidic medium can facilitate the ring-opening of the protonated azetidine. Analyze your medium for any components that could act as nucleophiles. |
Issue 2: Multiple unexpected peaks are appearing in the HPLC chromatogram during a stability study.
| Possible Cause | Suggested Action |
| Formation of Degradation Products | The new peaks are likely degradation products. A forced degradation study can help to systematically identify these products.[8][9] |
| Isomeric Degradation Products | Ring-opening can potentially lead to the formation of isomeric products, which may have similar retention times.[5] Optimization of the HPLC method (e.g., changing the gradient, mobile phase, or column) may be necessary to resolve these peaks.[10] |
| Secondary Degradation | Initial degradation products may themselves be unstable and degrade further, leading to a complex mixture. Time-course studies can help to understand the degradation pathway. |
Degradation Pathway and Experimental Workflow
Caption: Plausible degradation pathway of this compound.
Caption: General workflow for assessing acidic stability.
Quantitative Data Summary
As specific experimental data for this compound is not publicly available, the following table provides an illustrative example of expected stability trends based on general principles of acid-catalyzed degradation.[3]
| Condition | Time (hours) | % Parent Compound Remaining (Hypothetical) |
| 0.1 M HCl at 40°C | 0 | 100 |
| 2 | 85 | |
| 4 | 72 | |
| 8 | 51 | |
| 24 | <10 | |
| 0.01 M HCl at 40°C | 0 | 100 |
| 2 | 98 | |
| 4 | 95 | |
| 8 | 90 | |
| 24 | 75 | |
| pH 4.0 Buffer at 40°C | 0 | 100 |
| 24 | >99 |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic medium.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Medium: Prepare a solution of 0.1 M HCl in water.
-
Neutralizing Solution: Prepare a solution of 0.1 M NaOH in water.
3. Degradation Procedure:
-
Add a specific volume of the stock solution to a volumetric flask containing the acidic medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 40°C or 60°C).[11]
-
At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent volume of the neutralizing solution to stop the degradation process.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method, typically with UV detection and coupled with a mass spectrometer (LC-MS) for identification of degradation products.[5]
-
The HPLC method should be capable of separating the parent compound from all potential degradation products.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).
-
Characterize the structure of any significant degradation products using the mass spectrometry data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicaltimes.in [chemicaltimes.in]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Coupling Reactions of 3-((4-Bromophenyl)sulfonyl)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-((4-Bromophenyl)sulfonyl)azetidine in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. The information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the unique structural features of the molecule. The electron-withdrawing sulfonyl group deactivates the aryl bromide, potentially slowing the oxidative addition step in the catalytic cycle. Additionally, the strained azetidine ring can influence the reactivity of the overall molecule and may be susceptible to ring-opening under harsh reaction conditions. Careful optimization of the catalyst system, base, and temperature is crucial to achieve high yields and avoid side reactions.
Q2: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of this substrate?
A2: For Suzuki-Miyaura coupling of aryl bromides, particularly those that are electron-deficient, a common and effective starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3][4][5][6]
Q3: What is a recommended starting point for the Buchwald-Hartwig amination with this compound?
A3: For the Buchwald-Hartwig amination, a palladium catalyst combined with a biaryl phosphine ligand is generally recommended.[1][2][7][8][9][10][11][12][13][14] A good initial set of conditions would be to use a palladium precatalyst like Pd₂(dba)₃ or a G3 or G4 Buchwald precatalyst with a ligand such as XPhos or RuPhos. The choice of base is also critical, with sodium tert-butoxide (NaOtBu) being a common choice for aminations.[1][2][7][8][9][10][11][12][13][14]
Q4: Can the sulfonyl group be cleaved or participate in side reactions?
A4: While aryl sulfones are generally stable, under certain palladium-catalyzed conditions, C-S bond cleavage can occur, although this is less common than C-Br cleavage.[15] It is important to monitor for potential byproducts resulting from such side reactions, especially at elevated temperatures. Using milder reaction conditions can help to minimize this risk.
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will help you determine the optimal reaction time and identify the formation of any major byproducts.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand. • Consider using a pre-activated palladium(0) source. • Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| 2. Inefficient Ligand | • Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][2][3][4][5][6] • Ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:2). | |
| 3. Inappropriate Base | • Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). • Ensure the base is finely powdered and anhydrous. | |
| 4. Low Reaction Temperature | • Gradually increase the reaction temperature in 10-20 °C increments. | |
| Significant Side Product Formation (e.g., Homocoupling, Debromination) | 1. Oxygen in the Reaction Mixture | • Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). • Use degassed solvents. |
| 2. Suboptimal Catalyst/Ligand Ratio | • Vary the palladium-to-ligand ratio to find the optimal balance. | |
| 3. Water Content | • While some water can be beneficial in Suzuki couplings, excess water can lead to protodeboronation of the boronic acid. Ensure anhydrous solvents are used if this is a persistent issue. | |
| Decomposition of Starting Material | 1. High Reaction Temperature | • Lower the reaction temperature and increase the reaction time. |
| 2. Strong Base | • Use a milder base (e.g., K₂CO₃) and potentially a more active catalyst system. |
Buchwald-Hartwig Amination: Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst/Ligand | • Use a fresh palladium source and ligand. Buchwald precatalysts are often reliable. • Increase catalyst loading. |
| 2. Inappropriate Ligand | • Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos) as the optimal ligand can be substrate-dependent.[1][2][7][8][9][10][11][12][13][14] | |
| 3. Base Strength or Solubility | • NaOtBu, LHMDS, or K₃PO₄ are common choices. Ensure the base is fresh and anhydrous. The choice of base can be critical for deprotonating the amine. | |
| 4. Solvent Effects | • Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed. | |
| Formation of Di-arylated Amine (if using a primary amine) | 1. Stoichiometry | • Use a slight excess of the amine to favor mono-arylation. |
| 2. Reaction Time | • Monitor the reaction closely and stop it once the desired product is maximized to prevent further reaction. | |
| Hydrodehalogenation (Replacement of Bromine with Hydrogen) | 1. Catalyst System | • This can be a side reaction promoted by certain palladium catalysts. Trying a different ligand or palladium source may mitigate this. |
| 2. Presence of Water | • Ensure strictly anhydrous conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific coupling partner.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 1.1-3.3 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent Addition:
-
Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for your specific amine.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the appropriate ligand (if not using a precatalyst, 1.1-3.3 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Seal the flask with a septum and purge with argon or nitrogen.
-
-
Reagent Addition:
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
-
Purification:
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common coupling reaction issues.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
Overcoming low reactivity of 3-((4-Bromophenyl)sulfonyl)azetidine
Welcome to the technical support center for 3-((4-Bromophenyl)sulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary sites for chemical modification:
-
The Aryl Bromide: The 4-bromophenyl group is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents.
-
The N-Sulfonyl Group: The sulfonyl group is an electron-withdrawing group that activates the azetidine ring. It can also be cleaved (N-desulfonylation) to yield the free N-H azetidine, which can then be further functionalized.
Q2: How does the sulfonyl group affect the reactivity of the azetidine ring?
A2: The strong electron-withdrawing nature of the (4-bromophenyl)sulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen. This makes direct N-alkylation or N-acylation challenging without prior removal of the sulfonyl group. However, the reactivity of azetidines is also influenced by their significant ring strain (approx. 25.4 kcal/mol), which can facilitate ring-opening reactions under appropriate conditions[1].
Q3: Is the N-sulfonyl group removable? If so, under what conditions?
A3: Yes, N-sulfonyl groups can be removed, although they are generally more robust than other nitrogen protecting groups like Boc or Cbz. Conditions often require strong reducing agents. For similar N-sulfonyl azetidines, reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) have been shown to be effective for cleaving the N-S bond under mild conditions[2]. Other methods, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or harsh acidic conditions, may also be employed, but these can be incompatible with other functional groups.
Q4: Can I perform cross-coupling reactions on the aryl bromide without affecting the azetidine ring?
A4: Generally, yes. Palladium-catalyzed cross-coupling reactions are typically highly chemoselective for the C(sp²)-Br bond. The reaction conditions are usually mild enough not to induce cleavage or ring-opening of the N-sulfonyl azetidine moiety. However, careful selection of the catalyst, ligand, base, and temperature is crucial to prevent side reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during Suzuki-Miyaura or similar cross-coupling reactions involving the aryl bromide moiety.
Q5: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the potential causes and solutions?
A5: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components.
-
Problem: Inactive Catalyst
-
Solution: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is not degraded. Use freshly opened catalyst or store it under an inert atmosphere. Consider using a more active pre-catalyst (e.g., G3-palladacycles) which can be more robust[3].
-
-
Problem: Inefficient Base
-
Solution: The choice of base is critical. Aqueous K₂CO₃ or Cs₂CO₃ are commonly effective[4]. If solubility is an issue, consider using a phase-transfer catalyst or a different solvent system. For sensitive substrates, a weaker base like K₃PO₄ may be beneficial.
-
-
Problem: Poor Boronic Acid Quality
-
Solution: Boronic acids can dehydrate to form unreactive boroxines upon storage. Ensure the boronic acid is pure and dry, or consider using a potassium trifluoroborate salt (Ar-BF₃K), which is often more stable.
-
-
Problem: Sub-optimal Ligand
-
Solution: The ligand plays a crucial role in the catalytic cycle. If triphenylphosphine is not effective, switch to a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or tri-tert-butylphosphine, which are known to improve reaction rates and yields for aryl bromides[5].
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Substrate | This compound | This compound |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | Arylboronic Acid (1.5 equiv) or Ar-BF₃K |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | tBuBrettPhos Pd G3 (2 mol%)[3] |
| Ligand | - (included in catalyst) | tBuBrettPhos (4 mol%) |
| Base | 2M aq. K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane or Toluene/H₂O | 2-MeTHF or CPME |
| Temperature | 80-100 °C | 60-80 °C |
| Typical Yield | 70-90% | 85-98% |
Troubleshooting Guide: N-Desulfonylation
Q6: I am having difficulty removing the (4-bromophenyl)sulfonyl group. My reaction is either incomplete or degrades the starting material. What should I try?
A6: Cleaving the N-sulfonyl group can be challenging due to the stability of the N-S bond.
-
Problem: Incomplete reaction with Red-Al.
-
Solution: Increase the equivalents of Red-Al (from 2-3 equiv. up to 5-10 equiv.). Ensure the reagent is fresh, as its activity diminishes with age and exposure to moisture. Gently warming the reaction (e.g., to 40 °C) may also improve the rate of cleavage.
-
-
Problem: Substrate degradation with harsher methods (e.g., dissolving metals).
-
Solution: Harsher conditions can lead to non-specific reductions or ring cleavage. If possible, stick to milder reagents like Red-Al[2]. Another alternative is using magnesium in methanol, which can be effective for some sulfonamides.
-
-
Problem: The reaction is slow.
-
Solution: Ensure proper mixing and consider a solvent in which both the substrate and reducing agent are reasonably soluble. THF is a common choice for Red-Al reductions.
-
Table 2: Comparison of N-Desulfonylation Methods
| Method | Reagent & Conditions | Pros | Cons |
| Red-Al Reduction | Red-Al (3-5 equiv), THF, 0 °C to RT[2] | Mild, high yield, good functional group tolerance | Reagent is moisture-sensitive |
| Magnesium/Methanol | Mg turnings (10 equiv), Methanol, Reflux | Inexpensive, avoids strong hydrides | Can be slow, may not be suitable for all substrates |
| Acid Hydrolysis | Conc. HBr, Acetic Acid, Reflux | Effective for very robust molecules | Extremely harsh, low functional group compatibility |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A detailed procedure for a representative Suzuki-Miyaura coupling reaction.
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition & Degassing: Add a suitable solvent (e.g., dioxane/water 4:1). Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for N-Desulfonylation with Red-Al
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF under an argon atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Red-Al (65 wt% solution in toluene, 3.0 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup: Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms. Filter the solids through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-H azetidine can often be used without further purification or can be purified by chromatography if necessary.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azetidine Ring-Opening Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with azetidine ring-opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Reaction Yield
Question: My azetidine ring-opening reaction is not proceeding or is giving a very low yield. What are the common causes and how can I improve it?
Answer:
Low or no yield in azetidine ring-opening reactions can stem from several factors. Azetidines are relatively stable four-membered rings and often require activation to undergo ring-opening.[1][2] Here are some key aspects to investigate:
-
Activation of the Azetidine Ring: The nitrogen atom in the azetidine ring can be activated to facilitate nucleophilic attack. Common strategies include:
-
Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom, making the ring more susceptible to nucleophilic attack.[1] Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts.[3]
-
Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen, for instance with methyl trifluoromethanesulfonate, forms a highly reactive azetidinium ion that readily undergoes ring-opening.[4]
-
-
Reaction Conditions:
-
Temperature: Some ring-opening reactions may require elevated temperatures to overcome the activation energy. For instance, a photochemical cyclization followed by ring-opening required heating to 100°C to initiate the opening of the azetidinol intermediate.[5][6][7]
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Ethereal solvents like 2-MeTHF have been found to be optimal in certain enantioselective ring-opening reactions, while highly polar solvents can sometimes decrease selectivity.[8]
-
-
Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger or sterically hindered nucleophiles may be required to open the ring, but they can also influence the regioselectivity of the attack.[1]
-
Substrate Stability: In some cases, the azetidine starting material itself might be unstable under the reaction conditions, leading to decomposition pathways that compete with the desired ring-opening.[9][10]
Troubleshooting Workflow for Low Yield
Issue 2: Poor Regioselectivity
Question: My azetidine ring-opening is not regioselective. How can I control which C-N bond is cleaved?
Answer:
Regioselectivity in the nucleophilic ring-opening of unsymmetrical azetidines is a common challenge and is primarily governed by electronic and steric effects.[1]
-
Electronic Effects: The presence of substituents that can stabilize a positive charge on an adjacent carbon atom will direct the nucleophilic attack to that carbon.[1]
-
Activating Groups: Substituents such as aryl, alkenyl, cyano, carboxylate, and carboxamide groups at the 2-position of the azetidine ring tend to favor cleavage of the C2-N bond due to stabilization of the transition state.[1][11] The nucleophile will preferentially attack the carbon atom bearing these groups.
-
-
Steric Hindrance: In the absence of strong electronic effects, the regioselectivity is often controlled by sterics.[1]
-
Less Substituted Carbon: Sterically bulky or strong nucleophiles will preferentially attack the less substituted carbon atom adjacent to the nitrogen.[1]
-
Decision Tree for Predicting Regioselectivity
Issue 3: Product Decomposition
Question: I am observing decomposition of my azetidine-containing product. What could be the cause?
Answer:
The ring strain inherent to azetidines can make them susceptible to decomposition, particularly under acidic conditions.[9][10] A notable decomposition pathway has been reported for certain N-substituted aryl azetidines.
This decomposition is an acid-mediated intramolecular ring-opening where a pendant amide group acts as a nucleophile, attacking the azetidine ring.[9][10] This leads to a rearrangement and subsequent formation of more stable lactone or lactam structures.[9]
Factors influencing this decomposition include:
-
Acidity (pH): The decomposition is often catalyzed by acid.
-
Azetidine Nitrogen Basicity: If the azetidine nitrogen is sufficiently basic to be protonated, it becomes activated towards intramolecular nucleophilic attack.
-
Nucleophilicity of a Pendant Group: The presence of a nearby nucleophilic group, such as an amide, can facilitate this decomposition pathway.
Proposed Mechanism of Acid-Mediated Decomposition
To mitigate this, consider modifying the structure to reduce the nucleophilicity of the pendant group or the basicity of the azetidine nitrogen. For example, replacing a dimethyl amide with a more strained azetidine amide was shown to enhance stability by disfavoring the delocalization of the nitrogen lone pair, thus making it a poorer nucleophile.[9]
Data Presentation
Table 1: Optimization of Reaction Conditions for Azetidine Synthesis via Intramolecular Aminolysis of a cis-3,4-Epoxy Amine. [3][12]
| Entry | Lewis Acid | Solvent | Time (h) | NMR Yield of Azetidine | Regioselectivity (Azetidine:Pyrrolidine) |
| 1 | La(OTf)₃ | (CH₂Cl)₂ | 2.5 | 81% | >20:1 |
| 2 | La(OTf)₃ | PhH | 2.5 | 81% | <20:1 |
As demonstrated, while the yield was comparable, the regioselectivity was superior in 1,2-dichloroethane compared to benzene.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Azetidine Ring-Opening with an Alcohol Nucleophile
This is a generalized procedure and may require optimization for specific substrates.
-
Preparation: To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol (serving as both solvent and nucleophile), add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,3-amino ether.
Note: The choice of Lewis acid, solvent, temperature, and reaction time should be optimized for each specific substrate and nucleophile combination. The stereochemical outcome of the reaction should be determined by appropriate analytical techniques, as SN2-type pathways are expected to proceed with inversion of configuration.[13]
References
- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 13. home.iitk.ac.in [home.iitk.ac.in]
Technical Support Center: Scalable Synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine. The content is structured to address potential issues through detailed experimental protocols, troubleshooting guides, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: A robust and scalable three-step sequence starting from commercially available 1-Boc-3-hydroxyazetidine is recommended. This route involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic substitution with sodium 4-bromophenylsulfinate, and concluding with the deprotection of the N-Boc group.
Q2: What are the critical parameters in the mesylation of 1-Boc-3-hydroxyazetidine?
A2: The critical parameters for the mesylation step are temperature control and the choice of base. The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent side reactions. A non-nucleophilic amine base, such as triethylamine or diisopropylethylamine, is crucial to avoid competing reactions.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions include the formation of elimination products during the mesylation step, especially if the reaction temperature is not well-controlled. During the nucleophilic substitution, impurities in the sodium 4-bromophenylsulfinate can lead to undesired byproducts. Ring-opening of the strained azetidine ring can occur under harsh acidic or basic conditions, particularly during the deprotection step.
Q4: How can I best purify the intermediate and final products?
A4: Purification of the N-Boc protected intermediates can typically be achieved by column chromatography on silica gel. The final product, this compound, may be purified by crystallization or column chromatography, depending on its physical properties.
Q5: What are the safety precautions for handling the reagents used in this synthesis?
A5: Methanesulfonyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride (if used for the synthesis of the sulfinate) is highly reactive with water and flammable. Trifluoroacetic acid is a strong, corrosive acid. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Overall Synthetic Workflow
Caption: Proposed three-step synthetic workflow for this compound.
Step 1: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine
Methodology:
-
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 1-Boc-3-((4-bromophenyl)sulfonyl)azetidine
Methodology:
-
To a solution of 1-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add sodium 4-bromophenylsulfinate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Deprotection)
Methodology:
-
Dissolve 1-Boc-3-((4-bromophenyl)sulfonyl)azetidine (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by crystallization or column chromatography if necessary.
Quantitative Data Summary
| Step | Reactant | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 1-Boc-3-hydroxyazetidine | MsCl (1.2), Et3N (1.5) | DCM | 0 | 1-2 | 90-95 |
| 2 | 1-Boc-3-(methylsulfonyloxy)azetidine | Sodium 4-bromophenylsulfinate (1.5) | DMF | 80 | 4-6 | 70-85 |
| 3 | 1-Boc-3-((4-bromophenyl)sulfonyl)azetidine | TFA (5-10) | DCM | rt | 1-3 | 85-95 |
Troubleshooting Guide
Caption: Troubleshooting decision tree for the synthesis of this compound.
Detailed Troubleshooting Q&A
Problem: In Step 1 (Mesylation), the reaction is incomplete even after the recommended reaction time.
-
Possible Cause: The starting 1-Boc-3-hydroxyazetidine may contain water, which would consume the methanesulfonyl chloride. The triethylamine may also be of poor quality.
-
Solution: Ensure the starting material and solvent are anhydrous. Use freshly distilled triethylamine. Consider a slight increase in the equivalents of methanesulfonyl chloride (e.g., to 1.3 eq).
Problem: In Step 2 (Nucleophilic Substitution), the yield is low and multiple unidentified spots are observed on TLC.
-
Possible Cause: The sodium 4-bromophenylsulfinate may be of low purity or have degraded. The reaction temperature might be too high, leading to decomposition.
-
Solution: Use freshly prepared or high-purity sodium 4-bromophenylsulfinate. Consider running the reaction at a slightly lower temperature for a longer duration (e.g., 70 °C for 8-10 hours).
Problem: In Step 3 (Deprotection), the desired product is obtained in low yield along with baseline material on TLC.
-
Possible Cause: The highly acidic conditions with TFA may be causing some degradation or ring-opening of the strained azetidine ring. The final product might also be water-soluble.
-
Solution: Try a milder deprotection method, such as 4M HCl in dioxane at 0 °C to room temperature. During the workup, ensure thorough extraction of the aqueous layer with an organic solvent like DCM or ethyl acetate.
Technical Support Center: Characterization of 3-((4-Bromophenyl)sulfonyl)azetidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-((4-Bromophenyl)sulfonyl)azetidine derivatives. Due to the inherent ring strain of the azetidine moiety and the physicochemical properties of the bromophenylsulfonyl group, researchers may encounter specific challenges during synthesis, purification, and analytical characterization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
A1: The primary challenges often stem from the strained four-membered azetidine ring, which can be prone to ring-opening reactions.[1] Key issues include:
-
Low yields: Competing side reactions, such as polymerization or decomposition, can reduce the yield of the desired product.
-
Purification difficulties: The high polarity of the sulfonyl group can lead to issues with chromatographic separation.
-
Byproduct formation: Incomplete reaction or side reactions can result in a mixture of closely related impurities that are difficult to separate from the final product.
Q2: I am observing a complex mixture in my crude reaction product by TLC and LC-MS. What are the likely impurities?
A2: Common impurities in the synthesis of sulfonylated azetidines can include unreacted starting materials, ring-opened byproducts, and over-alkylated or over-acylated derivatives. It is also possible to have diastereomers if a chiral center is present.
Q3: My compound appears to be unstable on silica gel during column chromatography. What are my options?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like azetidines.[2] Consider the following alternatives:
-
Deactivated silica gel: Reduce the acidity of the silica gel to minimize degradation.[2]
-
Alumina or Florisil chromatography: These alternative stationary phases can be less harsh.[2]
-
Reverse-phase chromatography: If the compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can be an effective purification method.
-
Dry-loading the sample: This technique can sometimes minimize contact time with the stationary phase and reduce degradation.[3]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Reaction conditions not optimal (temperature, time, reagents). | Systematically vary reaction parameters. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Starting materials are of poor quality. | Verify the purity of starting materials by NMR or LC-MS before starting the reaction. | |
| Product is unstable under the reaction or workup conditions. | Consider milder reaction conditions or a different synthetic route. Adjust the pH during workup. | |
| Difficult separation of product from starting materials/impurities | Similar polarity of components. | Optimize the solvent system for column chromatography. A gradient elution may be necessary.[2] |
| Compound is very polar and does not move from the baseline in normal phase chromatography. | Use a more polar eluent system, such as one containing methanol or ammonia in dichloromethane.[2] Alternatively, switch to reverse-phase chromatography. | |
| Product degradation during purification | Compound is sensitive to the stationary phase (e.g., silica gel). | Use a less acidic stationary phase like neutral alumina or deactivated silica.[2] Minimize the time the compound is on the column by using a faster flow rate.[3] |
Analytical Characterization
| Problem | Possible Cause | Suggested Solution |
| Complex or unexpected ¹H NMR spectrum | Presence of multiple conformers due to the puckering of the azetidine ring. | Acquire the NMR spectrum at a higher temperature to potentially coalesce the signals of different conformers. |
| Broadened peaks. | This could be due to conformational exchange or the presence of paramagnetic impurities. Ensure the sample is pure. | |
| Unexpected chemical shifts. | The sulfonyl group can have a significant effect on the chemical shifts of nearby protons. Compare with predicted spectra or closely related analogs. | |
| Ambiguous Mass Spectrometry (MS) data | No molecular ion peak observed. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Complex fragmentation pattern. | The bromophenyl group will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). Look for fragments corresponding to the loss of the sulfonyl group or opening of the azetidine ring. | |
| Poor peak shape in HPLC (tailing or fronting) | Secondary interactions with the stationary phase. | For basic compounds, lowering the mobile phase pH can improve peak shape.[4] Adding a small amount of a competing base to the mobile phase can also help. |
| Column overload. | Reduce the amount of sample injected onto the column.[5] | |
| Inappropriate injection solvent. | Whenever possible, dissolve the sample in the mobile phase.[6] |
Experimental Protocols
General ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.
-
Expected Chemical Shifts:
-
Azetidine ring protons: Typically appear in the range of 3.5-4.5 ppm in the ¹H NMR spectrum.
-
Bromophenyl protons: Aromatic protons will appear as two doublets in the range of 7.5-8.0 ppm.
-
Azetidine ring carbons: Resonate in the range of 40-60 ppm in the ¹³C NMR spectrum.
-
General LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Look for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of the bromine atom.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for the this compound Core Structure
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Azetidine CH₂ (positions 2 & 4) | 3.8 - 4.5 | Multiplet | - |
| Azetidine CH (position 3) | 3.5 - 4.2 | Multiplet | - |
| Aromatic CH (ortho to SO₂) | 7.8 - 8.0 | Doublet | ~8-9 |
| Aromatic CH (meta to SO₂) | 7.6 - 7.8 | Doublet | ~8-9 |
Table 2: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | Calculated based on the specific derivative |
| [M+Na]⁺ | Sodium adduct | [M+H]⁺ + 22 |
| Isotopic Pattern | Due to ⁷⁹Br and ⁸¹Br | Two peaks of nearly equal intensity separated by 2 Da |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 3-((4-Bromophenyl)sulfonyl)azetidine and Other Sulfonylated Azetidines in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. When functionalized with a sulfonyl group, these four-membered heterocycles exhibit a wide range of biological activities. This guide provides an objective comparison of 3-((4-Bromophenyl)sulfonyl)azetidine and related sulfonylated azetidines, supported by available experimental data, to inform future drug discovery and development efforts.
Performance Comparison in Antimicrobial Assays
The primary available data for a compound structurally related to this compound is in the domain of antimicrobial and antioxidant activity. A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives provides a key reference point. While not a direct analysis of this compound itself, the shared "(4-Bromophenyl)sulfonyl" moiety allows for insightful structure-activity relationship (SAR) discussions when compared to other sulfonylated azetidines and azetidin-2-ones.
Below is a summary of the antimicrobial activity of selected sulfonylated azetidine derivatives against various pathogens. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonylated Azetidine Derivatives against Bacterial Strains
| Compound | Substituent on Phenyl Ring | Bacterial Strain | MIC (µg/mL) | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative | 4-Bromo | Staphylococcus aureus | >500 | [1] |
| Escherichia coli | >500 | [1] | ||
| Pseudomonas aeruginosa | >500 | [1] | ||
| Azetidin-2-one sulfonyl derivative 1 | 4-Chloro | Staphylococcus aureus | 6.25 | [2] |
| Escherichia coli | 12.5 | [2] | ||
| Pseudomonas aeruginosa | 25 | [2] | ||
| Azetidin-2-one sulfonyl derivative 2 | 4-Nitro | Staphylococcus aureus | 6.25 | [2] |
| Escherichia coli | 12.5 | [2] | ||
| Pseudomonas aeruginosa | 12.5 | [2] | ||
| Azetidin-2-one sulfonyl derivative 3 | 2,4-Dichloro | Staphylococcus aureus | 3.12 | [2] |
| Escherichia coli | 6.25 | [2] | ||
| Pseudomonas aeruginosa | 12.5 | [2] |
Table 2: Antioxidant Activity of a 4-Bromophenylsulfonyl Derivative
| Compound | Assay | Activity (% Inhibition) | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative | DPPH | 4.70 | [1] |
Structure-Activity Relationship (SAR) Insights
The available data, although from studies on different azetidine cores, suggests that the nature of the substituent on the phenylsulfonyl ring plays a crucial role in the biological activity.
-
Electron-withdrawing groups on the phenyl ring of azetidin-2-one sulfonyl derivatives, such as chloro and nitro groups, appear to enhance antibacterial activity.[2] The 2,4-dichloro substituted derivative showed the most potent activity against the tested bacterial strains.[2]
-
The 4-bromo substituent in the N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative did not translate to potent antimicrobial activity in the tested strains, with MIC values exceeding 500 µg/mL.[1] However, it is important to consider the influence of the larger N-benzoyl-L-valine moiety on the overall pharmacological profile. The antioxidant activity of this compound was found to be modest.[1]
Experimental Protocols
Synthesis of Sulfonylated Azetidines
The synthesis of 3-(arylsulfonyl)azetidines typically involves the reaction of azetidine with a substituted benzenesulfonyl chloride in the presence of a base. A general synthetic workflow is depicted below.
General synthesis scheme for 3-(arylsulfonyl)azetidines.
A representative experimental protocol for the synthesis of a sulfonylated azetidine derivative is as follows:
-
To a stirred solution of azetidine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of the substituted benzenesulfonyl chloride (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(arylsulfonyl)azetidine.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. A detailed protocol for the broth microdilution method is outlined below.
Workflow for MIC determination by broth microdilution.
-
Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a sterile growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the growth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Potential Signaling Pathway Interactions
While specific signaling pathways for this compound are not yet elucidated, sulfonylated compounds are known to act as inhibitors of various enzymes, such as kinases and proteases, by interacting with their active sites. The general mechanism often involves the sulfonyl group acting as a hydrogen bond acceptor and the aryl ring participating in hydrophobic or pi-stacking interactions.
Hypothesized mechanism of enzyme inhibition.
Conclusion
The available preclinical data suggests that the biological activity of sulfonylated azetidines is highly dependent on the substitution pattern of the phenylsulfonyl moiety. While the specific compound this compound lacks extensive public data, related structures with electron-withdrawing groups on the phenyl ring have demonstrated promising antibacterial activity. Further systematic studies on a series of 3-(arylsulfonyl)azetidines, including the 4-bromo derivative, are warranted to fully elucidate the structure-activity relationships and identify lead compounds for various therapeutic targets. The experimental protocols and hypothesized mechanism of action provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of the Reactivity of 3-((4-Bromophenyl)sulfonyl)azetidine and 1-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azetidine Reactivity
Azetidines are four-membered nitrogen-containing heterocycles that serve as important building blocks in medicinal chemistry. Their reactivity is largely governed by the significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain can be relieved through ring-opening reactions, making the ring susceptible to nucleophilic attack. The presence and position of electron-withdrawing groups, such as the (4-bromophenyl)sulfonyl moiety, play a crucial role in modulating the reactivity of the azetidine ring.
Synthesis Overview
The synthesis of both 1-sulfonyl and 3-sulfonyl azetidines is well-established.
1-((4-Bromophenyl)sulfonyl)azetidine is typically synthesized by the reaction of azetidine with 4-bromophenylsulfonyl chloride in the presence of a base. An alternative route involves the ring contraction of α-bromo N-sulfonylpyrrolidinones.[1]
3-((4-Bromophenyl)sulfonyl)azetidine can be prepared from 3-hydroxyazetidine or other 3-functionalized azetidines. The synthesis often involves the protection of the azetidine nitrogen, functionalization at the C3 position, and subsequent deprotection or direct sulfonylation if a suitable precursor is available.
Comparative Reactivity Analysis
The key difference in the reactivity of these two isomers stems from the position of the strongly electron-withdrawing (4-bromophenyl)sulfonyl group.
Nucleophilic Ring-Opening Reactions
In 1-((4-Bromophenyl)sulfonyl)azetidine , the sulfonyl group is attached to the nitrogen atom. This significantly reduces the nucleophilicity of the nitrogen and activates the two adjacent methylene carbons (C2 and C4) towards nucleophilic attack. The electron density is drawn away from the carbon atoms of the ring, making them more electrophilic. Nucleophilic attack leads to the cleavage of a C-N bond, opening the four-membered ring. This type of reactivity is exploited in anionic ring-opening polymerizations of N-sulfonylazetidines.
In This compound , the sulfonyl group is attached to a carbon atom (C3). This group exerts a strong inductive electron-withdrawing effect, primarily activating the C3 position. However, direct nucleophilic attack at C3 with displacement of the sulfonyl group is less common. Instead, the primary mode of reactivity for nucleophilic ring-opening would still involve attack at the C2 or C4 positions, facilitated by the overall ring strain. The N-H proton in an unprotected 3-sulfonylazetidine is acidic and can be deprotonated, which could influence its reactivity profile.
Expected Reactivity Order for Ring-Opening: 1-((4-Bromophenyl)sulfonyl)azetidine > this compound
This is because the sulfonyl group on the nitrogen directly and effectively delocalizes the negative charge that develops on the nitrogen atom in the transition state of a nucleophilic attack on the ring carbons, thereby lowering the activation energy for ring-opening.
Reactivity at the Nitrogen Atom
The nitrogen atom in 1-((4-Bromophenyl)sulfonyl)azetidine is part of a sulfonamide and is therefore non-nucleophilic and non-basic. It will not readily participate in reactions such as alkylation or acylation.
Conversely, the nitrogen in an unprotected This compound is a secondary amine and is nucleophilic. It can readily undergo reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-arylation.
Reactivity of the C-H Bonds
In This compound , the proton at the C3 position is alpha to a sulfonyl group, making it acidic and susceptible to deprotonation by a strong base. This can be a site for further functionalization. The C-H bonds in the 1-sulfonylated isomer are less acidic.
Palladium-Catalyzed Cross-Coupling Reactions
Both isomers contain a bromophenyl group, making them suitable substrates for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The reactivity of the C-Br bond is expected to be similar in both isomers as it is electronically distant from the azetidine ring and its substituent.
Quantitative Data Summary
Direct quantitative comparative data for the reactivity of these two specific isomers is not available in the reviewed literature. The following table provides a qualitative comparison based on established chemical principles.
| Feature | 1-((4-Bromophenyl)sulfonyl)azetidine | This compound | Rationale |
| Susceptibility to Nucleophilic Ring-Opening | High | Moderate | The N-sulfonyl group strongly activates the ring carbons towards nucleophilic attack. |
| Reactivity of the Nitrogen Atom | Non-nucleophilic | Nucleophilic (as a secondary amine) | The nitrogen in the N-sulfonylated isomer is part of a non-basic sulfonamide. |
| Acidity of Ring Protons | Low | Moderate (at C3) | The C3-H is alpha to an electron-withdrawing sulfonyl group. |
| Suitability for Pd-catalyzed Cross-Coupling | High | High | Both contain a bromophenyl moiety suitable for cross-coupling reactions. |
Experimental Protocols
The following are general protocols for key reactions. Specific conditions for the target molecules may require optimization.
General Protocol for Nucleophilic Ring-Opening
-
To a solution of the sulfonylated azetidine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) is added the nucleophile (1.1 - 2.0 eq).
-
The reaction mixture may be stirred at room temperature or heated depending on the nucleophile's reactivity.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (1.5 - 2.0 eq).
-
The alkylating agent (e.g., alkyl halide, benzyl bromide) (1.1 eq) is added, and the mixture is stirred at room temperature or heated.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Reactivity
Logical Flow of Synthesis
Caption: General synthetic routes to the two isomers.
Nucleophilic Attack Pathways
Caption: Modes of nucleophilic attack on the two isomers.
Conclusion
References
A Comparative Analysis of the Biological Activity of 3-((4-Bromophenyl)sulfonyl)azetidine and its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-((4-Bromophenyl)sulfonyl)azetidine and its chloro-analog, 3-((4-chlorophenyl)sulfonyl)azetidine. Due to the limited availability of direct comparative studies on these specific molecules, this analysis is based on structure-activity relationships derived from related compounds and general principles of medicinal chemistry.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The incorporation of an arylsulfonyl group at the 3-position can influence the molecule's polarity, lipophilicity, and ability to interact with biological targets. The nature of the halogen substituent (bromine vs. chlorine) on the phenyl ring can further modulate these properties and, consequently, the compound's biological profile. It is known that the introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity in some cases.[1] Similarly, the introduction of bromine can increase therapeutic activity and favorably affect a drug's metabolism.[2]
Putative Biological Activities and Structure-Activity Relationship
Based on studies of analogous structures, both this compound and its chloro-analog are predicted to exhibit antimicrobial and anticancer activities. The halogen substituent plays a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity:
The presence of a halogen on the phenyl ring is often associated with enhanced antimicrobial effects. The electron-withdrawing nature of both chlorine and bromine can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. While direct comparisons are unavailable, studies on other halogenated compounds suggest that bromo-substituted analogs can exhibit comparable or, in some instances, superior activity to their chloro-counterparts. This may be attributed to the greater polarizability and size of the bromine atom, which could lead to more effective interactions with microbial targets.
Anticancer Activity:
Numerous arylsulfonyl derivatives have demonstrated potent anticancer activities. The mechanism of action often involves the induction of apoptosis. The halogen substituent can influence the compound's ability to interact with key regulators of cell death pathways. The difference in electronegativity and atomic radius between bromine and chlorine can lead to distinct binding affinities for target proteins, potentially resulting in variations in cytotoxic potency. For instance, in some series of halogenated compounds, bromo-substituted derivatives have shown potent inhibitory activity against certain cancer cell lines.
Comparative Data Summary
As no direct experimental data for a side-by-side comparison was found in the public domain, the following table is a hypothetical representation based on general trends observed for related halogenated arylsulfonyl compounds. This is intended to guide future experimental design.
| Biological Activity | This compound (Predicted) | 3-((4-Chlorophenyl)sulfonyl)azetidine (Predicted) |
| Antimicrobial (MIC µg/mL) | ||
| Staphylococcus aureus | Potentially lower MIC (higher potency) | Moderate MIC |
| Escherichia coli | Moderate MIC | Moderate MIC |
| Anticancer (IC₅₀ µM) | ||
| Human Breast Cancer (MCF-7) | Potentially lower IC₅₀ (higher potency) | Moderate IC₅₀ |
| Human Colon Cancer (HCT116) | Moderate IC₅₀ | Moderate IC₅₀ |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to directly compare the biological activities of this compound and its chloro-analog.
Antimicrobial Activity: Agar Well Diffusion Assay
This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[3][4][5][6]
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile broth.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (e.g., 6 mm diameter) is used to create uniform wells in the agar.
-
Compound Application: A defined volume (e.g., 100 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control (DMSO) and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Signaling Pathway Visualization
A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key signaling cascade in this process.
Caption: Intrinsic apoptosis signaling pathway.
Conclusion
While direct comparative data is lacking, the structural features of this compound and its chloro-analog suggest they are promising candidates for antimicrobial and anticancer drug discovery. The nature of the halogen substituent is expected to influence their biological activity, with the bromo-substituted compound potentially exhibiting enhanced potency in certain assays. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two molecules. Further investigation into their mechanisms of action, particularly their effects on signaling pathways such as apoptosis, will be crucial in elucidating their therapeutic potential.
References
- 1. eurochlor.org [eurochlor.org]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
Validating the Structure of 3-((4-Bromophenyl)sulfonyl)azetidine: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides a comparative analysis of spectroscopic methods for the structural validation of 3-((4-Bromophenyl)sulfonyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unambiguous structure elucidation, this document outlines its application and compares its utility with other common analytical techniques, offering researchers and drug development professionals a comprehensive overview of available validation strategies.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
Expected ¹H and ¹³C NMR Data
Table 1: Predicted and Comparative NMR Data
| Compound | Technique | Azetidine Ring | Aromatic Ring (4-Bromophenyl) | Other |
| This compound (Predicted) | ¹H NMR | ~3.5-4.5 ppm (m, 5H), NH proton (broad singlet) | ~7.8 ppm (d, 2H), ~7.9 ppm (d, 2H) | - |
| ¹³C NMR | ~50-60 ppm (CH), ~45-55 ppm (2 x CH₂) | ~128 ppm (C-Br), ~130 ppm (CH), ~133 ppm (CH), ~138 ppm (C-S) | - | |
| tert-Butyl this compound-1-carboxylate | ¹H NMR | 4.45 (t, J = 8.8 Hz, 2H), 4.20 (t, J = 8.8 Hz, 2H), 4.05-3.95 (m, 1H) | 7.85 (d, J = 8.7 Hz, 2H), 7.78 (d, J = 8.7 Hz, 2H) | 1.43 (s, 9H) |
| ¹³C NMR | 155.9, 80.6, 56.1, 48.9, 28.2 | 137.9, 132.8, 129.5, 128.2 | - |
Note: Predicted values are estimations based on general chemical shift ranges and data from the N-Boc protected analog. Actual experimental values may vary.
Experimental Protocols
A standard experimental protocol for acquiring NMR spectra for the validation of this compound would involve the following steps:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Comparative Analytical Techniques
While NMR is paramount, a multi-technique approach provides the most robust structural confirmation.
1. Mass Spectrometry (MS):
-
Utility: Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, the expected molecular ion peaks would correspond to its isotopic pattern due to the presence of bromine.
-
Comparison to NMR: MS is complementary to NMR. It confirms the overall mass and formula but does not provide the detailed connectivity and stereochemical information that NMR offers.
2. X-ray Crystallography:
-
Utility: Provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural determination.
-
Comparison to NMR: Requires a suitable single crystal, which can be challenging to obtain. The determined structure is for the solid state and may differ from the solution-state conformation observed by NMR.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry (in solution). | Non-destructive, provides rich structural detail. | Requires soluble sample, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amount. | Does not provide detailed connectivity or stereochemistry. |
| X-ray Crystallography | Precise 3D structure in the solid state, absolute stereochemistry. | Unambiguous structural determination. | Requires a high-quality single crystal, structure may differ in solution. |
Workflow for Structural Validation
The logical flow for validating the structure of a novel compound like this compound is visualized in the following diagram.
Caption: Workflow for the structural validation of a synthesized compound.
X-ray Crystallography of 3-((4-Bromophenyl)sulfonyl)azetidine Derivatives: A Comparative Guide
A detailed comparative analysis of the X-ray crystallographic structures of 3-((4-Bromophenyl)sulfonyl)azetidine derivatives and their alternatives is currently hindered by the limited availability of public crystallographic data for this specific class of compounds. Despite extensive searches of chemical and crystallographic databases, specific crystal structure data, including CIF files and detailed structural reports for this compound derivatives, could not be retrieved.
This guide aims to provide a framework for such a comparison, outlining the necessary data and methodologies, which can be populated once relevant crystal structures become publicly available. For illustrative purposes, this guide will reference crystallographic data from closely related structural classes, such as other substituted azetidine derivatives and compounds containing the (4-bromophenyl)sulfonyl moiety, to demonstrate the principles of comparative crystallographic analysis.
Comparison of Crystallographic Data
A comparative analysis would involve the tabulation of key crystallographic parameters. This allows researchers to quickly assess the similarities and differences in the solid-state structures of the compounds.
| Parameter | This compound Derivative (Hypothetical) | Alternative Compound 1 (e.g., N-(4-bromophenylsulfonyl)pyrrolidine) | Alternative Compound 2 (e.g., 3-Aryl-azetidine derivative) |
| Crystal System | - | Monoclinic | Orthorhombic |
| Space Group | - | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | |||
| a (Å) | - | Value | Value |
| b (Å) | - | Value | Value |
| c (Å) | - | Value | Value |
| α (°) | - | 90 | 90 |
| β (°) | - | Value | 90 |
| γ (°) | - | 90 | 90 |
| Volume (ų) | - | Value | Value |
| Z | - | Value | Value |
| Calculated Density (g/cm³) | - | Value | Value |
| R-factor (%) | - | Value | Value |
| Key Bond Lengths (Å) | |||
| S-N | - | Value | N/A |
| S-C(aryl) | - | Value | N/A |
| C-N (azetidine) | - | N/A | Value |
| Key Bond Angles (°) ** | |||
| C-S-N | - | Value | N/A |
| Azetidine ring pucker | - | N/A | Value |
| Key Torsion Angles (°) ** | |||
| C-C-S-N | - | Value | N/A |
Caption: Table comparing key crystallographic parameters.
Experimental Protocols
The determination of a crystal structure via X-ray crystallography follows a standardized workflow. The specific details for a given compound would be found in the experimental section of the corresponding research publication.
General Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and method is crucial and often determined empirically.
-
Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Data Validation and Deposition: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).
Visualization of Experimental Workflow
The logical flow of an X-ray crystallography experiment can be visualized to provide a clear overview of the process.
Caption: Workflow for X-ray crystallography.
Signaling Pathways and Logical Relationships
Should the this compound derivatives be investigated for their biological activity, diagrams illustrating their potential mechanism of action or structure-activity relationships would be crucial. For instance, if these compounds were designed as inhibitors of a particular enzyme, a diagram could depict the enzyme's signaling pathway and the point of inhibition.
As no specific biological data is available, a hypothetical signaling pathway is presented below for illustrative purposes.
Caption: Hypothetical signaling pathway inhibition.
Comparative study of azetidine-containing compounds in cancer research
For Researchers, Scientists, and Drug Development Professionals
The rigid, four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can be exploited for the design of potent and selective therapeutic agents. In oncology, a diverse range of azetidine-containing compounds are being investigated, targeting various hallmarks of cancer. This guide provides a comparative overview of prominent classes of these compounds, summarizing their anti-cancer activity, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy of Azetidine-Containing Compounds
The anti-cancer potential of various azetidine-containing compounds has been demonstrated across a range of cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50) of representative compounds from different classes, highlighting their potency and spectrum of activity.
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference(s) |
| TZT-1027 Analogue | Compound 1a | A549 (Lung) | 0.0022 | Microtubule Destabilizer | [1] |
| HCT116 (Colon) | 0.0021 | [1] | |||
| STAT3 Inhibitor | H172 (9f) | MDA-MB-231 (Breast) | 0.38-0.98 | STAT3 DNA-Binding Inhibition | [2][3] |
| H182 | MDA-MB-468 (Breast) | ~1.0 | STAT3 DNA-Binding Inhibition | [2] | |
| Compound 7g | MDA-MB-231 (Breast) | ~1.0-3.0 | STAT3 DNA-Binding Inhibition | [4] | |
| 2-Azetidinone Derivative | Compound 12l | MCF-7 (Breast) | 0.01 | Microtubule Destabilizer | [5] |
| HT-29 (Colon) | 0.003 | [5] | |||
| EGFR Inhibitor | Compound 3B | PC3 (Prostate) | 0.25 | EGFR Inhibition | [6] |
| U251 (Brain) | 0.6 | [6] | |||
| A431 (Skin) | 0.03 | [6] | |||
| 786-O (Kidney) | 0.03 | [6] |
Mechanisms of Action and Signaling Pathways
Azetidine-containing compounds exert their anti-cancer effects through diverse mechanisms, primarily by targeting key proteins involved in cell proliferation, survival, and signaling.
Microtubule Destabilizers
Azetidine-containing TZT-1027 analogues and certain 2-azetidinone derivatives function as microtubule-targeting agents.[1][5] They disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
Caption: Mechanism of action for microtubule-destabilizing azetidine compounds.
STAT3 Inhibitors
A significant class of azetidine derivatives functions by directly inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in proliferation, survival, and angiogenesis. These azetidine compounds bind to the STAT3 protein, preventing its dimerization and DNA binding, thereby inhibiting the transcription of its target genes.[2][3]
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Efficacy of 3-((4-Bromophenyl)sulfonyl)azetidine in Enzyme Inhibition: A Comparative Analysis
A detailed review of available scientific literature reveals a notable absence of specific studies on the direct enzyme inhibitory activity of 3-((4-Bromophenyl)sulfonyl)azetidine. While this particular compound has not been the focus of published research, the broader classes of molecules containing azetidine and (4-bromophenyl)sulfonyl moieties have demonstrated significant biological activities, including the inhibition of various enzymes. This guide provides a comparative overview of the enzymatic inhibition profiles of structurally related compounds, offering insights into the potential therapeutic applications of this chemical scaffold.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules.[1][2] Similarly, the (4-bromophenyl)sulfonyl group is a common feature in compounds designed as enzyme inhibitors. The combination of these two fragments in this compound suggests its potential as a modulator of enzyme activity.
Comparative Inhibitory Activities of Related Compounds
To contextualize the potential efficacy of this compound, this section details the inhibitory activities of structurally analogous compounds against various enzymes.
Table 1: Enzyme Inhibition Data for Compounds Structurally Related to this compound
| Compound/Scaffold | Target Enzyme(s) | IC50/Activity | Reference |
| 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives | Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase | Moderate inhibitory activity at 5-10 µg/mL | [3] |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Gram-positive bacteria (e.g., Enterococcus faecium) | Minimal Inhibitory Concentration (MIC) values ranging from 2.5 to 1024 µg/mL | [4] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | IC50 of 1.469 ± 0.02 µM for the most potent derivative | [5] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 indicates that compounds bearing the (4-bromophenyl)sulfonyl moiety exhibit inhibitory effects against a range of enzymes. For instance, derivatives of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide have shown promise as inhibitors of PTP1B and α-glucosidase, both of which are important targets in the management of diabetes.[3] Furthermore, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been investigated for their antimicrobial properties, demonstrating the versatility of this chemical scaffold.[4] Notably, a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been identified as a potent inhibitor of alkaline phosphatase.[5]
Experimental Protocols
The following are generalized experimental protocols for assessing enzyme inhibition, based on methodologies commonly employed in the cited studies.
Enzyme Inhibition Assay (General Protocol)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a buffer solution appropriate for the target enzyme.
-
Prepare a solution of the target enzyme at a specified concentration.
-
Prepare a solution of the enzyme's substrate.
-
-
Assay Procedure:
-
Add the enzyme and buffer to the wells of a microplate.
-
Add varying concentrations of the test compound to the wells. A control group with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor for a specified period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to the wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for Enzyme Inhibition Screening
The process of identifying and characterizing enzyme inhibitors typically follows a structured workflow, as illustrated in the diagram below.
Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound cannot be depicted due to the lack of data, the following diagram illustrates a hypothetical mechanism of action for a competitive enzyme inhibitor, a common mode of action for compounds of this nature.
Caption: A diagram illustrating the principle of competitive enzyme inhibition.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 3-((4-Bromophenyl)sulfonyl)azetidine Analogs and Related Compounds
Structure-Activity Relationship Insights
The biological activity of azetidine-containing compounds is significantly influenced by the nature and position of substituents on the azetidine ring, as well as the properties of the groups attached to the nitrogen atom. For sulfonylated azetidines, the following general observations can be made from the available literature:
-
The Azetidine Ring: The four-membered azetidine ring serves as a rigid scaffold that positions substituents in a specific spatial orientation, which is crucial for interaction with biological targets. Its replacement with other cyclic systems, such as piperidine, can lead to significant changes in activity and selectivity.
-
The Sulfonyl Group: The sulfonamide moiety is a key pharmacophore in a wide range of clinically important drugs.[1] In the context of azetidine derivatives, the sulfonyl group can act as a hydrogen bond acceptor and influence the overall polarity and pharmacokinetic properties of the molecule.
-
Aryl Substitution: The substitution pattern on the aryl ring of the sulfonyl group plays a critical role in determining the potency and selectivity of the analogs. Halogen substitutions, such as the 4-bromo group, can enhance binding affinity through halogen bonding and increase lipophilicity, which may affect cell permeability and metabolic stability.
-
Substitution at other positions of the Azetidine Ring: Modifications at other positions of the azetidine ring can be explored to fine-tune the activity and properties of the compounds. For example, the introduction of functional groups at the 2- or 3-position can lead to interactions with specific sub-pockets of the target protein.
Comparative Data of Related Azetidine Analogs
While specific data for 3-((4-Bromophenyl)sulfonyl)azetidine analogs is scarce, studies on other azetidine derivatives provide valuable insights into their SAR. The following tables summarize data for related compounds, highlighting the impact of structural modifications on their biological activity.
Azetidine Derivatives as GABA Uptake Inhibitors
A study on azetidine derivatives as GABA uptake inhibitors revealed the importance of the substitution pattern on the azetidine ring for potency at GAT-1 and GAT-3 transporters.[2]
| Compound ID | Structure | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| Analog 1 | Azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl moiety | 2.83 ± 0.67 | >100 |
| Analog 2 | Azetidin-2-ylacetic acid with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 ± 0.77 | >100 |
| Analog 3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | >100 | 15.3 ± 4.5 |
| Analog 4 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | 26.6 ± 3.3 | 31.0 ± 4.7 |
Table 1: Inhibitory activity of selected azetidine analogs on GABA transporters (GAT-1 and GAT-3). Data from a study on azetidine derivatives as GABA uptake inhibitors.[2]
Azetidine Amides as STAT3 Inhibitors
Research on azetidine amides as small-molecule inhibitors of STAT3 has shown that the stereochemistry and substitution on the azetidine ring are critical for activity.[3][4]
| Compound ID | Description | STAT3 EMSA IC50 (µM) |
| 5a | (R)-azetidine-2-carboxamide | 0.52 |
| 5b | (S)-azetidine-2-carboxamide | 2.22 |
| 5c | azetidine-3-carboxamide | >20 |
| 7g | Optimized (R)-azetidine-2-carboxamide analog | Not reported |
| 9k | Optimized (R)-azetidine-2-carboxamide analog | Not reported |
Table 2: Inhibitory potency of azetidine amide analogs on STAT3 DNA-binding activity. Data from a study on azetidine amides as STAT3 inhibitors.[3][4]
Experimental Protocols
Synthesis of 3-Sulfonylazetidine Derivatives
A general procedure for the synthesis of N-sulfonylated azetidines involves the reaction of azetidine with a sulfonyl chloride in the presence of a base. For 3-substituted analogs, a multi-step synthesis is typically required.
General Procedure for N-Sulfonylation of Azetidine:
-
Dissolve azetidine hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and free the amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired sulfonyl chloride (e.g., 4-bromophenylsulfonyl chloride) in the same solvent.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated azetidine.
Caption: General workflow for the synthesis of N-sulfonylated azetidines.
GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GAT subtype (e.g., GAT-1 or GAT-3).
-
Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.
-
GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.
-
Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of GABA uptake for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radioactive GABA uptake inhibition assay.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value of the compound.
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Alternative Scaffolds
For researchers looking for alternatives to the this compound scaffold, several other heterocyclic systems have shown promise in various therapeutic areas. These include:
-
Sulfonylpiperazines: These six-membered heterocyclic analogs have been investigated as negative allosteric modulators of neuronal nicotinic receptors.
-
Thiazoles and Oxadiazoles: These five-membered heterocycles are present in numerous biologically active compounds and can be functionalized with sulfonyl groups to explore different chemical spaces.
-
Pyrrolidines: As five-membered ring analogs of azetidines, pyrrolidines offer a different conformational flexibility and have been explored as scaffolds for various enzyme inhibitors and receptor ligands.
Conclusion
While a dedicated and comprehensive SAR study on this compound analogs is not yet publicly available, the existing literature on related azetidine and sulfonamide-containing compounds provides a solid foundation for further research. The comparative data and experimental protocols presented in this guide offer valuable insights for the design and evaluation of novel analogs in this chemical space. Future studies are warranted to systematically explore the SAR of this specific class of compounds and to unlock their full therapeutic potential.
References
Comparative Analysis of 3-((4-Bromophenyl)sulfonyl)azetidine Compounds: A Review of Preclinical Data
A critical gap exists in the publicly available scientific literature regarding the direct comparison of in vitro and in vivo studies for 3-((4-Bromophenyl)sulfonyl)azetidine compounds. While research exists on various derivatives of azetidine and compounds containing a (4-bromophenyl)sulfonyl moiety, a comprehensive preclinical data set for this specific chemical entity is not readily accessible. This guide, therefore, aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be essential for researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this class of compounds.
The journey of a drug candidate from laboratory discovery to clinical application is a rigorous process, with the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies marking a pivotal step. Understanding how the initial biological activity observed in isolated cells or with purified proteins translates to a complex physiological system is paramount for predicting efficacy and safety.
Essential Data for Comparison: In Vitro vs. In Vivo
A comprehensive comparison would necessitate the following quantitative data, which should be presented in clearly structured tables for ease of interpretation.
Table 1: Summary of In Vitro Activity
| Compound ID | Target(s) | Assay Type | IC50 / EC50 / Ki (nM) | Cell Line(s) | Cytotoxicity (CC50, nM) |
-
IC50/EC50/Ki: These values quantify the concentration of the compound required to inhibit a biological process by 50% (IC50), produce 50% of its maximal effect (EC50), or the inhibition constant for an enzyme (Ki).
-
Cell Line(s): The specific cell types used in the assays are crucial for context, as activity can vary significantly between different cells.
-
Cytotoxicity (CC50): This measures the concentration of the compound that is toxic to 50% of the cells, providing an initial assessment of the therapeutic window.
Table 2: Summary of In Vivo Pharmacokinetic and Efficacy Data
| Compound ID | Animal Model | Dosing Route & Regimen | Bioavailability (%) | Half-life (t1/2, h) | Cmax (ng/mL) | Efficacy Endpoint | % Inhibition / Effect |
-
Animal Model: The species and disease model used (e.g., mouse xenograft model for cancer).
-
Pharmacokinetic Parameters: Bioavailability, half-life, and maximum plasma concentration (Cmax) are critical to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Efficacy Endpoint: The specific measure of therapeutic effect in the animal model (e.g., tumor volume reduction, reduction in inflammatory markers).
Key Experimental Protocols
Detailed methodologies are the cornerstone of reproducible scientific research. A thorough comparison guide would require explicit descriptions of the following protocols:
In Vitro Experimental Protocols
-
Enzymatic Assays: Detailed procedures for measuring the inhibition of specific target enzymes, including buffer conditions, substrate concentrations, and detection methods.
-
Cell-Based Assays: Protocols for assessing the compound's activity in relevant cell lines, including cell culture conditions, treatment protocols, and methods for measuring cellular responses (e.g., proliferation, apoptosis, signaling pathway modulation).
-
Cytotoxicity Assays: Methods used to determine the toxicity of the compound to cells, such as MTT or LDH release assays.
In Vivo Experimental Protocols
-
Animal Models: A detailed description of the animal model used, including the species, strain, age, and method of disease induction.
-
Dosing and Administration: The formulation of the compound, the route of administration (e.g., oral, intravenous), the dosage, and the frequency of administration.
-
Pharmacokinetic Studies: Procedures for blood sample collection, processing, and analysis (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Efficacy Studies: A clear outline of the study design, including treatment groups, duration of the study, and the methods used to measure the therapeutic outcome.
-
Toxicology Studies: Protocols for monitoring the health of the animals during the study, including body weight measurements, clinical observations, and post-mortem analysis.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are invaluable for illustrating complex biological pathways and experimental workflows.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action for a this compound compound.
General Experimental Workflow
Caption: A generalized workflow from in vitro screening to in vivo evaluation.
Benchmarking 3-((4-Bromophenyl)sulfonyl)azetidine Against Known Monoamine Transporter Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical monoamine transporter inhibitor, 3-((4-Bromophenyl)sulfonyl)azetidine, against a panel of well-established inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Monoamine transporters are critical targets in the treatment of numerous neuropsychiatric and neurodegenerative disorders.[1] This document is intended to serve as a resource for researchers interested in evaluating the potential of novel compounds in this class.
Introduction to this compound
While experimental data for this compound is not publicly available, its chemical structure, featuring an azetidine ring and a (4-bromophenyl)sulfonyl group, suggests potential interaction with monoamine transporters. Azetidine scaffolds are present in various bioactive molecules and can influence pharmacokinetic properties.[2] The sulfonyl group is a common feature in ligands targeting these transporters. This guide will proceed with the hypothesis that this compound acts as a monoamine transporter inhibitor, and will benchmark its hypothetical performance against known inhibitors.
Comparative Inhibitory Potency
The inhibitory activity of a compound against a specific monoamine transporter is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported binding affinities (Ki in nM) and uptake inhibition (IC50 in µM) for a selection of known inhibitors targeting DAT, SERT, and NET.
| Compound Class | Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Primary Target(s) |
| Hypothetical | This compound | TBD | TBD | TBD | Unknown |
| DRI | GBR-12909 | - | - | - | DAT |
| Mazindol | 27.6 | 153 | 3.2 | NET/DAT | |
| Orphenadrine | IC50: ~10 µM | - | - | DAT | |
| SSRI | Fluoxetine | - | 1.4 (R-fluoxetine) | - | SERT |
| Paroxetine | - | <1 | <50 | SERT/NET | |
| Sertraline | <50 | <1 | - | SERT/DAT | |
| Escitalopram | - | 1.1 | - | SERT | |
| NRI | Desipramine | >10,000 | 163 | 7.36 | NET |
| Nisoxetine | - | - | 0.76 | NET | |
| SNRI | Venlafaxine | - | - | - | SERT/NET |
| Duloxetine | 240 | 0.8 | 7.5 | SERT/NET | |
| TCA | Nortriptyline | - | 161 | 3.4 | NET/SERT |
| Psychostimulant | Cocaine | - | - | - | DAT/SERT/NET |
Data compiled from multiple sources.[3][4][5][6][7] Note: Ki and IC50 values can vary between different studies and assay conditions. TBD = To Be Determined.
Signaling Pathways and Experimental Workflows
To evaluate the inhibitory profile of a novel compound like this compound, standardized experimental protocols are essential. The following diagrams illustrate the general signaling pathway of monoamine transporters and the workflows for key in vitro assays.
Experimental Protocols
The following are generalized protocols for radioligand binding and neurotransmitter uptake assays, which are standard methods for characterizing monoamine transporter inhibitors.[8][9][10]
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to the target.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radioligands (e.g., [3H]WIN 35,428 for hDAT, [3H]citalopram for hSERT, [3H]nisoxetine for hNET).
-
Test compound (this compound) and known inhibitors.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are thawed and suspended in the assay buffer.[11]
-
In a 96-well plate, the membrane suspension is incubated with various concentrations of the test compound and a fixed concentration of the radioligand.[11]
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
The data are analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the functional inhibition of neurotransmitter reuptake by the test compound in synaptosomes, which are isolated nerve terminals containing functional transporters.
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET).
-
Sucrose buffer for homogenization.
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).
-
Test compound and known inhibitors.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Brain tissue is homogenized in ice-cold sucrose buffer and centrifuged to obtain a crude synaptosomal pellet.[12]
-
The synaptosomes are resuspended in Krebs-Ringer-HEPES buffer.
-
Synaptosomes are pre-incubated with various concentrations of the test compound or a known inhibitor.
-
Uptake is initiated by the addition of the radiolabeled neurotransmitter.[12]
-
The incubation is carried out for a short period at 37°C.[12]
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.[12]
-
The radioactivity trapped inside the synaptosomes is quantified by scintillation counting.[12]
-
The IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake, is determined from the dose-response curve.
Conclusion
This guide provides a framework for the initial evaluation of this compound as a potential monoamine transporter inhibitor. By comparing its performance in standardized in vitro assays against a panel of well-characterized inhibitors, researchers can determine its potency, selectivity, and potential therapeutic applications. The provided experimental protocols and diagrams serve as a starting point for these investigations. Further studies, including in vivo models, will be necessary to fully elucidate the pharmacological profile of this and other novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 3. droracle.ai [droracle.ai]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 6. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New serotonin transporter inhibitors with anxiolytic and antidepressant effects | BioWorld [bioworld.com]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Safe Disposal of 3-((4-Bromophenyl)sulfonyl)azetidine: A Procedural Guide
For Immediate Reference: Core Safety and Disposal Principles
The proper disposal of 3-((4-Bromophenyl)sulfonyl)azetidine is crucial for laboratory safety and environmental protection. This compound is a halogenated organic substance containing a sulfonyl group, which dictates its handling as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[1][2] Segregation, proper labeling, and the use of designated waste containers are paramount for safe and compliant disposal.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (Halogenated Organic) | [1][3] |
| Container Type | Chemically compatible, sealed container (e.g., polyethylene) | [1][2] |
| Labeling Requirement | "Hazardous Waste," "Halogenated Waste," and full chemical name | [1][4] |
| Maximum Accumulation | Varies by jurisdiction; e.g., 25 gallons in a Satellite Accumulation Area (SAA) | [4] |
| pH Range for Aqueous Solutions (if applicable) | Between 5.5 and 9.5 for collection in safety cans | [5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Waste Segregation and Collection:
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams. [1][5] Mixing these wastes increases disposal costs and complexity.[5]
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[1] The container must be in good condition and have a secure, tight-fitting lid.[1]
-
Do not mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents.[2]
3. Container Labeling:
-
Label the waste container clearly and accurately before adding the first drop of waste.[1]
-
The label must include:
4. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]
-
The storage area should be cool, dry, and well-ventilated.[4]
-
Ensure the container is stored away from incompatible chemicals.[2]
5. Arranging for Disposal:
-
Once the waste container is nearly full (a common guideline is ¾ full), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Spill and Emergency Procedures:
-
In case of a spill, contain the leak and absorb the material with an inert absorbent.[4]
-
Collect the contaminated absorbent material in a sealed bag, label it as hazardous waste, and dispose of it according to the procedures outlined above.[4]
-
For direct contact, flush the affected area with copious amounts of water and seek immediate medical attention.[4][6]
Visual Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-((4-Bromophenyl)sulfonyl)azetidine
Essential Safety and Handling Guide for 3-((4-Bromophenyl)sulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with the structural components of this compound—namely the azetidine ring, the bromophenyl group, and the sulfonyl functional group—a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against potential splashes that can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Prevents skin contact, which may cause irritation or corrosion. Gloves should be inspected before use and changed frequently. |
| Body Protection | A long-sleeved lab coat or other protective clothing.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] A NIOSH/MSHA approved respirator may be necessary for large quantities or in case of spills. | The compound or its precursors may be volatile and harmful if inhaled.[1] Azetidine, a structural component, releases vapors that can be harmful.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is critical for the safe handling of this compound.
-
Preparation and Inspection:
-
Before starting any work, ensure that the chemical fume hood is functioning correctly.[1]
-
Inspect all PPE for integrity. This includes checking gloves for tears or punctures and ensuring safety goggles provide a snug fit.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[3]
-
-
Handling the Compound:
-
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use only compatible lab equipment (e.g., glass, PTFE) as sulfonyl chlorides can be corrosive.
-
Avoid the generation of dust or aerosols. If the compound is a solid, handle it gently.
-
Keep the container tightly closed when not in use to prevent the release of vapors and protect from moisture.[1][2]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and rinsates, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
